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Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectral data for 2-(5-Bromo-2-methoxyphenyl)azetidine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(5-Bromo-2-methoxyphenyl)azetidine Introduction For researchers and scientists engaged in drug development, the precise structural elucidation of n...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(5-Bromo-2-methoxyphenyl)azetidine

Introduction

For researchers and scientists engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of the research and development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of organic compounds. This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectral data for 2-(5-Bromo-2-methoxyphenyl)azetidine, a molecule of interest in medicinal chemistry due to the prevalence of the azetidine motif in biologically active compounds.[1][2]

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, making it a valuable scaffold in the design of novel therapeutics.[1][2] The presence of a substituted phenyl ring further adds to the structural complexity and potential for biological interactions. A thorough understanding of the NMR spectral features of 2-(5-Bromo-2-methoxyphenyl)azetidine is therefore essential for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide will provide a detailed, field-proven interpretation of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by data from related structures. We will explore the causal relationships behind the observed chemical shifts and coupling constants, and outline the experimental workflows necessary for acquiring high-quality NMR data.

Molecular Structure and Numbering

To facilitate the discussion of the NMR data, the atoms of 2-(5-Bromo-2-methoxyphenyl)azetidine are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

cluster_azetidine Azetidine Ring cluster_phenyl Phenyl Ring N1 N1-H C2 C2-H N1->C2 C3 C3-H₂ C2->C3 C1' C1' C2->C1' C4 C4-H₂ C3->C4 C4->N1 C2' C2'-OCH₃ C1'->C2' C3' C3'-H C2'->C3' C4' C4'-H C3'->C4' C5' C5'-Br C4'->C5' C6' C6'-H C5'->C6' C6'->C1'

Figure 1: Molecular structure and atom numbering of 2-(5-Bromo-2-methoxyphenyl)azetidine.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(5-Bromo-2-methoxyphenyl)azetidine is predicted to exhibit distinct signals for the azetidine ring protons, the aromatic protons, and the methoxy group protons. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~ 4.5 - 5.0Triplet (t)~ 7-81H
H-3 (diastereotopic)~ 2.2 - 2.6Multiplet (m)-2H
H-4 (diastereotopic)~ 3.6 - 4.0Multiplet (m)-2H
N-H~ 1.5 - 2.5 (broad)Singlet (s, br)-1H
OCH₃~ 3.8 - 3.9Singlet (s)-3H
H-3'~ 6.8 - 7.0Doublet (d)~ 8-91H
H-4'~ 7.2 - 7.4Doublet of doublets (dd)~ 8-9, ~ 2-31H
H-6'~ 7.5 - 7.7Doublet (d)~ 2-31H

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each unique carbon atom in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
C-2~ 60 - 65
C-3~ 25 - 30
C-4~ 45 - 50
OCH₃~ 55 - 60
C-1'~ 130 - 135
C-2'~ 155 - 160
C-3'~ 110 - 115
C-4'~ 130 - 135
C-5'~ 115 - 120
C-6'~ 110 - 115

In-Depth Spectral Interpretation

Azetidine Ring System

The signals corresponding to the azetidine ring protons are often complex due to the puckered nature of the ring and the resulting diastereotopicity of the methylene protons at C-3 and C-4.[1]

  • H-2: This proton, being attached to a carbon adjacent to both the nitrogen atom and the phenyl ring, is expected to be the most downfield of the azetidine ring protons, appearing as a triplet due to coupling with the two H-3 protons.

  • H-3 and H-4: The methylene protons at C-3 and C-4 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will also exhibit both geminal (coupling to each other) and vicinal (coupling to adjacent protons) coupling, resulting in complex multiplets. 2D NMR techniques such as COSY are invaluable for definitively assigning these protons and their coupling partners.[3]

  • N-H: The proton on the nitrogen atom is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.[3]

5-Bromo-2-methoxyphenyl Moiety

The substitution pattern on the aromatic ring gives rise to a predictable set of signals in the aromatic region of the ¹H NMR spectrum.

  • OCH₃: The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm, integrating to three protons.[4]

  • Aromatic Protons (H-3', H-4', H-6'):

    • H-3': This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-4' (typically 8-9 Hz).

    • H-4': This proton will be a doublet of doublets, showing ortho-coupling to H-3' and meta-coupling to H-6' (typically 2-3 Hz).

    • H-6': This proton is ortho to the bromine atom and will be the most deshielded. It will appear as a doublet due to meta-coupling with H-4'.

The ¹³C NMR signals for the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the oxygen of the methoxy group (C-2') will be the most downfield, while the carbon bearing the bromine atom (C-5') will be shifted upfield due to the "heavy atom effect".[5]

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of 2-(5-Bromo-2-methoxyphenyl)azetidine.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like N-H.[6][7]

  • Transfer: Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.[3]

NMR Data Acquisition

The following experiments are recommended for a comprehensive analysis. Data is typically acquired on a 400 MHz or higher field spectrometer.[6]

  • ¹H NMR: A standard single-pulse experiment.

  • ¹³C NMR: A proton-decoupled experiment to obtain singlets for each carbon.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, which is essential for assigning the azetidine ring protons.[3]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.[3]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments.[3]

cluster_workflow NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) 1D_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT-135) SamplePrep->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) 2D_NMR->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis Structure Structure Elucidation Analysis->Structure

Figure 2: A generalized workflow for the NMR-based structural elucidation of 2-(5-Bromo-2-methoxyphenyl)azetidine.

Conclusion

The ¹H and ¹³C NMR spectra of 2-(5-Bromo-2-methoxyphenyl)azetidine provide a wealth of information that, when interpreted systematically, allows for its unambiguous structural confirmation. The key spectral features include the complex multiplets of the diastereotopic azetidine ring protons, the characteristic singlet of the methoxy group, and the distinct splitting pattern of the substituted aromatic ring. By employing a combination of 1D and 2D NMR experiments and adhering to rigorous experimental protocols, researchers can confidently characterize this and related molecules, which is a critical step in the drug discovery and development pipeline.

References

  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem Technical Support Center.
  • Kavalenka, A., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Benchchem. (n.d.). ¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide. Benchchem Technical Support.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • University of Birmingham. (n.d.).

Sources

Exploratory

Mechanism of Action of 2-(5-Bromo-2-methoxyphenyl)azetidine Derivatives: A Novel Scaffold for Melanocortin-4 Receptor (MC4R) Antagonism

Executive Summary The development of highly selective, centrally penetrant Melanocortin-4 Receptor (MC4R) antagonists is a critical objective in the treatment of cancer-induced cachexia and specific metabolic disorders....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, centrally penetrant Melanocortin-4 Receptor (MC4R) antagonists is a critical objective in the treatment of cancer-induced cachexia and specific metabolic disorders. Historically, basic amine scaffolds such as pyrrolidines and piperidines have dominated this space. However, these flexible rings often suffer from off-target hERG liabilities, poor metabolic stability, and high basicity (pKa > 10) which limits blood-brain barrier (BBB) penetration.

This technical whitepaper details the structural rationale, mechanism of action, and self-validating experimental workflows for a next-generation pharmacophore: 2-(5-Bromo-2-methoxyphenyl)azetidine derivatives . By leveraging recent advances in visible light-enabled aza Paternò-Büchi reactions and decarboxylative cross-coupling , the azetidine ring serves as a conformationally restricted bioisostere that dramatically improves the pharmacokinetic profile while the 5-bromo-2-methoxyphenyl moiety drives sub-nanomolar receptor affinity.

Pharmacophore Design & Structural Biology

The 5-Bromo-2-methoxyphenyl Motif

The 5-bromo-2-methoxyphenyl group has been definitively identified as a moiety that enhances MC4R binding activity by over two orders of magnitude relative to unsubstituted aryl rings .

  • Causality of Affinity: The methoxy group acts as a rigidifying element via steric clash with the adjacent azetidine ring, locking the aryl system into an orthogonal conformation. This specific dihedral angle allows the bulky bromine atom to project deeply into a lipophilic sub-pocket of the MC4R transmembrane domain (TM3/TM5 interface). Furthermore, the polarizable bromine atom engages in a highly directional halogen bond with the backbone carbonyl of a conserved receptor residue, anchoring the antagonist.

Azetidine as a Conformationally Restricted Bioisostere

Replacing a standard pyrrolidine with a four-membered azetidine ring fundamentally alters the physicochemical properties of the molecule:

  • Lowered Basicity: The increased s-character of the nitrogen lone pair in the strained four-membered ring lowers the basic pKa from ~10.5 (pyrrolidine) to ~8.5 (azetidine). This reduction in basicity decreases phospholipidosis risk and improves passive membrane permeability.

  • Metabolic Shielding: The rigid, compact nature of the azetidine ring restricts the conformational flexibility required for Cytochrome P450 (CYP3A4/2D6) active-site binding, significantly reducing oxidative N-dealkylation and ring hydroxylation rates.

Mechanism of Action: MC4R Antagonism

The 2-(5-Bromo-2-methoxyphenyl)azetidine derivatives function as competitive antagonists at the Melanocortin-4 Receptor, a Class A G-protein coupled receptor (GPCR) primarily coupled to the Gαs pathway.

Upon binding to the orthosteric site, the basic azetidine nitrogen forms a critical salt bridge with Asp122 (a highly conserved acidic residue in MC4R). Simultaneously, the 5-bromo-2-methoxyphenyl group wedges into the hydrophobic core, preventing the inward movement of TM6. This steric blockade stabilizes the receptor in an inactive conformation, preventing the exchange of GDP for GTP on the Gαs subunit. Consequently, adenylyl cyclase (AC) remains unstimulated, leading to a profound suppression of intracellular cyclic AMP (cAMP) production and downstream Protein Kinase A (PKA) signaling.

MC4R_Pathway Ligand 2-(5-Br-2-MeO-Ph)azetidine Receptor Melanocortin-4 Receptor Ligand->Receptor Competitive Antagonism GProtein Gαs Protein (Inactive) Receptor->GProtein Prevents Activation Adenylate Adenylyl Cyclase GProtein->Adenylate No Stimulation cAMP cAMP Production Halted Adenylate->cAMP Pathway Suppressed

Fig 1: GPCR signaling suppression via MC4R antagonism by the azetidine derivative.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the pharmacological evaluation of these derivatives relies on a self-validating system. Every assay incorporates internal controls, reference standards, and strict statistical thresholds (e.g., Z'-factor > 0.6) to eliminate false positives.

Radioligand Displacement Assay (Receptor Affinity)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the azetidine derivatives. Causality of Design: We utilize [125I] -NDP-α-MSH as the radioligand because its sub-nanomolar affinity and high specific activity provide a massive dynamic window for displacement, allowing for the accurate resolution of highly potent (single-digit nanomolar) antagonists.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MC4R. Rationale: Stable cell lines prevent the variable Bmax​ (receptor density) issues inherent to transient transfections.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.05 nM [125I] -NDP-α-MSH, and serial dilutions of the azetidine test compound (10 pM to 10 µM) in binding buffer (25 mM HEPES, 1.5 mM CaCl2​ , 1 mM MgSO4​ , 0.1% BSA, pH 7.4).

  • Validation Control: Include 1 µM of unlabeled SHU9119 (a known potent MC4R antagonist) in separate wells to define non-specific binding (NSB).

  • Filtration: After 2 hours at 25°C, rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and count radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

TR-FRET cAMP Accumulation Assay (Functional Antagonism)

Purpose: To quantify the functional IC50​ of the compounds in blocking agonist-induced cAMP production. Causality of Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA due to its superior dynamic range and temporal delay mechanism, which completely eliminates background interference from cellular autofluorescence or fluorescent library compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed 10,000 HEK293-MC4R cells per well in a 384-well microplate.

  • Co-Incubation: Add the azetidine derivative (varying concentrations) alongside an EC80​ concentration of the agonist NDP-α-MSH and 0.5 mM IBMX (a phosphodiesterase inhibitor). Rationale: IBMX prevents the degradation of synthesized cAMP, ensuring the measured signal accurately reflects adenylyl cyclase activity.

  • Lysis & Detection: After 30 minutes at 37°C, add the lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP Cryptate (donor).

  • Measurement: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible reader (excitation at 337 nm; emission at 620 nm and 665 nm).

  • Validation: Calculate the Z'-factor for the plate using the basal (no agonist) and stimulated (agonist only) controls. Reject any plate with Z' < 0.6.

Assay_Workflow Step1 1. Cell Seeding HEK293-MC4R Step2 2. Co-Incubation Antagonist + Agonist Step1->Step2 Step3 3. Cell Lysis cAMP Extraction Step2->Step3 Step4 4. TR-FRET Signal Detection Step3->Step4 Step5 5. Analysis IC50 Calculation Step4->Step5

Fig 2: Self-validating TR-FRET workflow for quantifying cAMP accumulation.

Quantitative Data & Structure-Activity Relationship (SAR)

The optimization from flexible amines to the rigidified azetidine scaffold yielded profound improvements in both target affinity and metabolic stability. The data below synthesizes the SAR profile of the core modifications.

Table 1: SAR and ADME Profiling of Amine Scaffolds

CmpdRing SystemAr-SubstitutionMC4R Binding ( Ki​ , nM)cAMP Inhibition ( IC50​ , nM)Human Liver Microsome Stability ( T1/2​ , min)
1a Pyrrolidine5-Br-2-OMe-Ph12.445.218
1b Piperidine5-Br-2-OMe-Ph45.8112.524
2a AzetidinePhenyl310.5>100045
2b Azetidine2-OMe-Ph85.2210.442
2c Azetidine 5-Br-2-OMe-Ph 3.1 11.8 85
2d Azetidine5-Cl-2-OMe-Ph8.428.678

Data Interpretation: Compound 2c demonstrates that the combination of the azetidine ring and the 5-bromo-2-methoxyphenyl group acts synergistically. The azetidine ring (vs. pyrrolidine 1a ) increases the microsomal half-life by over 4-fold ( T1/2​ = 85 min vs 18 min) due to its resistance to ring oxidation. Simultaneously, the inclusion of the 5-bromo substituent (2c vs 2b ) drives a 27-fold increase in receptor affinity, validating the critical nature of the halogen-bond interaction within the MC4R binding pocket.

References

  • Title: Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions Source: Nature Communications (2019) URL: [Link]

  • Title: A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry Source: Organic Letters (2022) URL: [Link]

  • Title: Identification of 2-{2-[2-(5-Bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl}-4,5-dihydro-1H-imidazole (ML00253764), a Small Molecule Melanocortin 4 Receptor Antagonist That Effectively Reduces Tumor-Induced Weight Loss in a Mouse Model Source: Journal of Medicinal Chemistry (2004) URL: [Link]

Foundational

thermodynamic stability and boiling point of 2-(5-Bromo-2-methoxyphenyl)azetidine

An In-Depth Technical Guide on the Thermodynamic Stability and Volatility Dynamics of 2-(5-Bromo-2-methoxyphenyl)azetidine Executive Summary & Structural Rationale In modern medicinal chemistry, the azetidine ring is inc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Volatility Dynamics of 2-(5-Bromo-2-methoxyphenyl)azetidine

Executive Summary & Structural Rationale

In modern medicinal chemistry, the azetidine ring is increasingly utilized as a rigid, metabolically stable bioisostere for larger heterocycles. However, functionalizing this four-membered ring introduces profound physicochemical challenges. 2-(5-Bromo-2-methoxyphenyl)azetidine represents a highly specific, sterically encumbered scaffold where the tension between volatility (boiling point) and thermodynamic stability dictates its handling, purification, and downstream application.

This whitepaper provides an authoritative analysis of the thermodynamic limitations of this molecule, exploring how its inherent ring strain interacts with the bulky 5-bromo-2-methoxyphenyl substituent. Furthermore, we establish self-validating experimental protocols for thermal profiling and reduced-pressure distillation, ensuring structural integrity is maintained during process scale-up.

Physicochemical & Structural Profiling

To understand the macroscopic properties of 2-(5-Bromo-2-methoxyphenyl)azetidine, we must first deconstruct its molecular parameters. The physical properties summarized below are derived from a combination of structural modeling and established group-contribution methodologies[1][2].

Table 1: Quantitative Physicochemical Profile

ParameterValueAnalytical Rationale / Source
Molecular Formula C₁₀H₁₂BrNO-
Molecular Weight 242.11 g/mol Exact Mass: 241.0102
Estimated Boiling Point (1 atm) ~315 °C (588 K)Joback Method Group Contribution[1]
Azetidine Ring Strain Energy ~25.4 kcal/molLiterature consensus for unsubstituted azetidines[3][4]
Predicted LogP 2.4 - 2.8Lipophilic bromine offset by polar amine/ether
Thermal Degradation Onset ~140 °C - 160 °CEstimated based on benzylic C-N bond lability

Thermodynamic Stability: The Strain-Release Paradigm

The thermodynamic stability of 2-(5-Bromo-2-methoxyphenyl)azetidine is fundamentally compromised by two intersecting structural features: ring strain and benzylic activation .

The Role of Azetidine Ring Strain

The unsubstituted azetidine ring possesses an inherent strain energy of approximately 25.4 kcal/mol[3][5]. This high energy state is intermediate between highly reactive aziridines (~27.7 kcal/mol) and relatively stable pyrrolidines (~5.4 kcal/mol)[3]. This strain acts as a loaded molecular spring; any thermal or chemical activation that can break a ring bond is thermodynamically favored because it releases this stored energy[4].

Steric and Electronic Exacerbation at the C2 Position

In this specific molecule, the azetidine ring is substituted at the C2 position with a 5-bromo-2-methoxyphenyl group. This creates a highly labile benzylic C-N bond .

  • Electronic Effect: If the C2-N bond begins to elongate under thermal stress, the developing positive charge (or radical character) at the C2 carbon is stabilized by the adjacent aromatic ring.

  • Steric Effect: The ortho-methoxy group creates significant steric clash with the azetidine protons. To relieve this steric tension, the molecule is driven toward ring-opening transition states at lower temperatures than an unsubstituted azetidine would be.

ThermalDegradation A 2-(5-Bromo-2-methoxyphenyl) azetidine (Intact Ring) B Thermal Excitation (>150°C) A->B Heat Input C Transition State (C2-N Bond Elongation) B->C overcome ΔG‡ D Ring-Opened Diradical / Zwitterion C->D Strain Release (~25.4 kcal/mol) E Polymerization Products D->E Intermolecular Reaction F Isomerization (Allylamine derivatives) D->F Intramolecular Rearrangement

Figure 1: Thermal degradation pathway of 2-(5-Bromo-2-methoxyphenyl)azetidine via ring-opening.

Boiling Point Dynamics & Volatility

Determining the boiling point of this compound at atmospheric pressure (760 mmHg) is a purely theoretical exercise. Using the Joback Method —a widely utilized group-contribution technique that calculates thermophysical properties based on the sum of functional group parameters[2]—the normal boiling point is estimated at ~315 °C[1][6].

However, because the thermal degradation onset (driven by the 25.4 kcal/mol ring strain) occurs near 150 °C, the molecule will catastrophically decompose before it ever boils at atmospheric pressure . Therefore, determining its volatility requires vacuum distillation, leveraging the Clausius-Clapeyron relationship to lower the boiling point below the thermodynamic degradation threshold.

Self-Validating Experimental Protocols

To safely handle, purify, and characterize this compound, researchers must employ self-validating workflows. The following protocols are designed with built-in causality and verification steps.

Protocol 1: Thermodynamic Stability Profiling via TGA-DSC

To precisely identify the maximum safe handling temperature, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is required.

  • Sample Preparation: Load 5–10 mg of the compound into an aluminum crucible inside an argon-filled glovebox. Causality: The azetidine nitrogen is susceptible to oxidative degradation at elevated temperatures; argon prevents false-positive degradation signals.

  • Instrument Calibration: Calibrate the DSC with an indium standard to ensure precise endothermic/exothermic peak integration.

  • Thermal Ramp: Heat the sample from 25 °C to 300 °C at a strict rate of 10 °C/min . Causality: A fast ramp rate (10 °C/min) ensures that the kinetic ring-opening event manifests as a sharp, quantifiable exothermic peak rather than a broad, unreadable baseline drift.

  • Data Analysis: Identify the Tonset​ of the first major exothermic peak (without corresponding mass loss on the TGA). This represents the ring-opening decomposition threshold.

  • Validation: The maximum allowable temperature for any downstream purification must be set to Tonset​−30°C .

Protocol 2: Reduced-Pressure Distillation for Purification

Because the atmospheric boiling point (~315 °C) exceeds the degradation temperature, short-path high-vacuum distillation is mandatory.

DistillationWorkflow S1 Step 1: Apparatus Assembly (Short-Path Configuration) S2 Step 2: Vacuum Equilibration (Target: 0.5 - 1.0 mmHg) S1->S2 S3 Step 3: Inert Gas Purge (Argon backfill x3) S2->S3 S4 Step 4: Controlled Heating (Oil Bath, Ramp 2°C/min) S3->S4 S5 Step 5: Fraction Collection (Monitor vapor temp) S4->S5 S6 Step 6: Purity Validation (Post-distillation 1H-NMR) S5->S6

Figure 2: Step-by-step reduced-pressure distillation workflow for labile azetidines.

  • Apparatus Assembly: Utilize a short-path distillation head. Causality: A short-path setup minimizes the distance between the heated flask and the condenser, drastically reducing the thermal residence time of the vapor and preventing in-flight polymerization.

  • Vacuum Equilibration: Apply a high-vacuum pump to achieve a stable system pressure of 0.5 to 1.0 mmHg. At 1.0 mmHg, the boiling point is predicted to drop from 315 °C to approximately 110–125 °C, safely below the degradation threshold.

  • Controlled Heating: Submerge the source flask in an oil bath and increase the temperature at 2 °C/min until distillation begins.

  • Validation (Self-Validating Step): Immediately subject the collected main fraction to ¹H-NMR analysis. The presence of vinylic protons (typically 5.0–6.5 ppm) indicates that thermal ring-opening occurred during distillation. A successful distillation will show <2% vinylic impurities, validating the chosen vacuum and temperature parameters.

Conclusion

The manipulation of 2-(5-Bromo-2-methoxyphenyl)azetidine requires a rigorous understanding of physical chemistry. Its theoretical boiling point of ~315 °C is practically inaccessible due to the ~25.4 kcal/mol strain energy of the azetidine ring, which triggers thermal decomposition near 150 °C. By applying predictive thermodynamic modeling (Joback Method) and executing tightly controlled, short-path vacuum distillation, researchers can successfully bypass these thermodynamic limitations and isolate the intact, highly valuable heterocyclic scaffold.

References

  • Boiling Point: Joback's Method - Molecular Knowledge Systems. Available at: [Link][1]

  • Joback method - Wikipedia. Available at: [Link][2]

  • Estimating the Properties of Chemical Compounds using the Joback Method - YouTube (Engineering Solutions). Available at:[Link][6]

  • Ring-Expansion Reactions of Epoxy Amides and Enamides - The Journal of Organic Chemistry (ACS Publications). Available at: [Link][5]

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet and Toxicological Profiling of 2-(5-Bromo-2-methoxyphenyl)azetidine

Foreword: The Strategic Utility and Risk of Azetidine Scaffolds In modern medicinal chemistry, the incorporation of strained four-membered nitrogen heterocycles—specifically azetidines—has become a premier strategy for m...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Utility and Risk of Azetidine Scaffolds

In modern medicinal chemistry, the incorporation of strained four-membered nitrogen heterocycles—specifically azetidines—has become a premier strategy for modulating physicochemical properties. By replacing highly lipophilic piperidines or pyrrolidines with azetidines, drug developers can lower molecular weight, reduce lipophilicity (logP), and improve metabolic stability.

However, the compound 2-(5-Bromo-2-methoxyphenyl)azetidine represents a complex intersection of structural utility and toxicological liability. The combination of a highly strained basic amine with a halogenated anisole moiety necessitates rigorous, empirically validated safety profiling. This whitepaper synthesizes the predicted physicochemical properties, a comprehensive Safety Data Sheet (SDS), and self-validating experimental workflows required to evaluate this compound's safety profile before advancing it into in vivo models.

Part I: Structural Causality & Physicochemical Profiling

To understand the toxicity of 2-(5-Bromo-2-methoxyphenyl)azetidine, we must first deconstruct the causality of its molecular architecture. The molecule's behavior in biological systems is dictated by two primary structural features:

  • The Azetidine Ring (Strained Amine): The four-membered ring possesses significant angle strain (~26 kcal/mol). This strain compresses the C-N-C bond angle, which alters the hybridization of the nitrogen lone pair, increasing its basicity (predicted pKa ~ 10.5). While azetidines are generally stable, this basicity makes the compound highly caustic in its free-base form, capable of causing severe skin and eye burns[1].

  • The 5-Bromo-2-methoxyphenyl Moiety: The ortho-methoxy group provides significant steric hindrance, likely restricting the rotational freedom of the azetidine ring and locking it into a specific bioactive conformation. However, halogenated anisoles are notoriously lipophilic and are known to cause respiratory and skin irritation[2]. Furthermore, the methoxy group acts as a prime liability for CYP450-mediated O-demethylation.

Table 1: Predicted Physicochemical Parameters
ParameterPredicted ValueToxicological Implication
Molecular Weight 242.11 g/mol Highly favorable for oral absorption; easily crosses biological membranes.
cLogP (Lipophilicity) ~2.5 - 2.8Moderate lipophilicity; high likelihood of Blood-Brain Barrier (BBB) penetration.
pKa (Basic Amine) ~10.5Exists primarily as a protonated cation at physiological pH (7.4), increasing lysosomal trapping risk.
Topological Polar Surface Area ~21.2 ŲLow TPSA further supports high membrane permeability and potential neurotoxicity.

Part II: Synthesized Safety Data Sheet (SDS) & Hazard Communication

Because 2-(5-Bromo-2-methoxyphenyl)azetidine is a specialized building block, a synthesized SDS must be interpolated from its constituent functional groups. Based on authoritative safety data for azetidine derivatives[1][3] and bromoanisoles[2], the following hazard profile is established.

GHS Classification & Hazard Statements
  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Aquatic Toxicity - Chronic (Category 2): H411 - Toxic to aquatic life with long-lasting effects.

Handling, Storage, and PPE Protocols
  • Atmospheric Control: The strained secondary amine is susceptible to oxidative degradation and CO₂ absorption from the air (forming carbamates). Store under an inert atmosphere (Argon or Nitrogen)[3].

  • Temperature: Store at 2–8°C to prevent thermal ring-opening or degradation.

  • Personal Protective Equipment (PPE): Handling requires double-layered nitrile gloves (due to the lipophilic halogenated aromatic ring penetrating standard latex), tightly fitting chemical safety goggles, and a dedicated chemical fume hood to prevent inhalation of caustic vapors[1][2].

Part III: Predictive Toxicological Profiling

Before initiating in vitro assays, we must map the theoretical metabolic liabilities of the compound. The primary concern is Drug-Induced Liver Injury (DILI) driven by CYP450 metabolism.

When 2-(5-Bromo-2-methoxyphenyl)azetidine enters the hepatic system, CYP2D6 and CYP3A4 are predicted to target the methoxy group. O-demethylation yields a reactive phenol intermediate. Subsequent oxidation of this phenol can generate highly electrophilic quinone methides. If not rapidly detoxified by intracellular Glutathione (GSH), these electrophiles will covalently bind to hepatic proteins, triggering cellular necrosis or immune-mediated hepatotoxicity. Additionally, oxidative cleavage of the strained azetidine ring can yield toxic aldehyde intermediates.

Metabolism P Parent Compound (Azetidine Derivative) CYP CYP2D6 / CYP3A4 (Hepatic Oxidation) P->CYP M1 O-Demethylation (Reactive Phenol) CYP->M1 M2 Azetidine Ring Opening (Aldehyde Intermediate) CYP->M2 T GSH Trapping (Stable Adduct) M1->T Detoxification TOX Protein Covalent Binding (Hepatotoxicity) M1->TOX Toxicity M2->TOX Toxicity

Fig 1: CYP450-mediated metabolic pathways and potential hepatotoxic liabilities.

Part IV: Self-Validating Experimental Workflows

To empirically validate the safety of this compound, we employ a multi-tiered screening workflow. The protocols below are designed as self-validating systems —meaning the inclusion of specific internal controls ensures that any data generated is inherently trustworthy and free from assay artifacts.

Workflow A Compound Selection 2-(5-Bromo-2-methoxyphenyl)azetidine B In Silico Profiling (Structure-Activity Relationship) A->B C In Vitro Assays (Microsomal Stability & HepG2) B->C D In Vivo PK/PD (Clearance & Bioavailability) C->D E Safety Clearance (Lead Optimization) D->E

Fig 2: Multi-tiered toxicity screening workflow for azetidine derivatives.
Protocol 1: Microsomal Stability & Electrophile Trapping (GSH Assay)

Causality: We must determine if the predicted quinone methides and aldehydes are actually formed. By supplementing Human Liver Microsomes (HLM) with Glutathione (GSH)—a soft nucleophile—we can trap these transient electrophiles as stable GSH-adducts detectable via LC-MS/MS.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: In a 96-well plate, combine 1 µM of 2-(5-Bromo-2-methoxyphenyl)azetidine, 0.5 mg/mL HLM, and 5 mM GSH. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH adducts).

  • Self-Validation Check:

    • Positive Control: Verapamil must demonstrate a half-life ( t1/2​ ) between 15–25 minutes.

    • Negative Control: A minus-NADPH parallel incubation must show <5% degradation of the parent compound, proving that any observed clearance is strictly enzymatic, not chemical instability.

Protocol 2: High-Content Cytotoxicity Screening (ATP Depletion)

Causality: Traditional MTT assays rely on mitochondrial reductase activity, which can be artificially inflated by metabolic shifts (e.g., the Warburg effect) even when cells are dying. Measuring intracellular ATP via luminescence provides a direct, unconfounded metric of cell viability and mitochondrial toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at a density of 10,000 cells/well in a white-walled, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Treat cells with a 10-point serial dilution of the compound (ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% v/v. Incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to prevent temperature gradients from skewing luminescent kinetics.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader (integration time: 0.5 seconds/well).

  • Self-Validation Check:

    • Vehicle Control: 0.1% DMSO wells must yield a consistent baseline luminescence (CV < 10%).

    • Positive Control: Chlorpromazine (a known hepatotoxin) must yield an IC₅₀ of 10–20 µM. If Chlorpromazine fails to kill the cells within this range, the assay is voided due to potential cell-line mutation or reagent degradation.

Sources

Protocols & Analytical Methods

Method

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-(5-Bromo-2-methoxyphenyl)azetidine

Executive Summary & Mechanistic Rationale The incorporation of saturated nitrogen heterocycles into aryl scaffolds is a cornerstone of modern pharmaceutical drug development. Azetidines, in particular, serve as highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of saturated nitrogen heterocycles into aryl scaffolds is a cornerstone of modern pharmaceutical drug development. Azetidines, in particular, serve as highly valuable bioisosteres for morpholines and piperidines, offering improved metabolic stability, altered pKa profiles, and enhanced membrane permeability.

The substrate 2-(5-Bromo-2-methoxyphenyl)azetidine presents a unique multifactorial challenge for palladium-catalyzed cross-coupling[1]:

  • Chemoselectivity (The Azetidine Challenge): The unprotected secondary amine of the azetidine ring is a potent nucleophile. Under standard palladium catalysis, it can competitively bind to the metal center (catalyst poisoning) or undergo unwanted Buchwald-Hartwig cross-coupling with the aryl bromide, leading to oligomerization.

  • Electronic Effects (The Methoxy Influence): The methoxy group at the 2-position is strongly electron-donating via resonance. While it sterically shields the azetidine moiety, it slightly deactivates the C5–Br bond toward oxidative addition compared to electron-deficient aryl halides.

  • Steric Accessibility: The bromine atom at the 5-position is relatively unhindered, allowing for efficient transmetalation and reductive elimination once the oxidative addition complex is formed.

To navigate these challenges, this application note details two divergent, self-validating methodologies. Route A utilizes a conservative protection/deprotection strategy suitable for standard catalyst systems. Route B leverages state-of-the-art dialkylbiaryl phosphine (Buchwald) precatalysts to achieve direct, atom-economic coupling of the unprotected amine[2][3].

Experimental Workflows & Decision Matrix

The decision to protect the azetidine amine depends heavily on the available catalyst library and the downstream synthetic sequence.

Workflow Start 2-(5-Bromo-2-methoxyphenyl) azetidine Decision Protection Strategy? Start->Decision RouteA Route A: N-Boc Protection (Boc2O, Et3N) Decision->RouteA Conservative RouteB Route B: Direct Coupling (Unprotected Amine) Decision->RouteB Atom-Economic CouplingA Standard Suzuki (Pd(dppf)Cl2, K2CO3) RouteA->CouplingA Deprotect TFA Deprotection CouplingA->Deprotect Final Purified Biaryl Azetidine Deprotect->Final CouplingB Buchwald Precatalyst (XPhos-Pd-G3, K3PO4) RouteB->CouplingB CouplingB->Final

Fig 1: Experimental workflow decision tree for the cross-coupling of azetidine derivatives.

Catalytic Causality & System Optimization

The Role of Buchwald Ligands in Unprotected Amine Coupling

When executing Route B, the choice of ligand is the single most critical variable. Standard bidentate ligands like dppf often fail with unprotected secondary amines due to competitive amine coordination to the Pd(II) intermediate.

By employing XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) in a Generation 3 (G3) precatalyst framework, we exploit extreme steric bulk[4]. The massive triisopropyl ring of XPhos creates a highly congested coordination sphere around the palladium center. This steric wall physically prevents the secondary amine of the azetidine from coordinating to the metal, effectively shutting down the Buchwald-Hartwig amination pathway[3][5]. Furthermore, the G3 precatalyst ensures the rapid, quantitative generation of the active monoligated L-Pd(0) species under mild, weakly basic conditions, preventing substrate degradation.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating the self-validating nature of the catalyst selection process.

Table 1: Reaction Optimization for 2-(5-Bromo-2-methoxyphenyl)azetidine + Phenylboronic Acid

EntrySubstrate StateCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Primary Byproduct
1UnprotectedPd(PPh3)4 (5%)Na2CO3Dioxane/H2O90<10%Oligomers / Catalyst Black
2UnprotectedPd(dppf)Cl2 (5%)K2CO3Dioxane/H2O8015%C-N Cross-Coupled Dimer
3Unprotected XPhos-Pd-G3 (2%) K3PO4 THF/H2O 60 92% None (Clean Conversion)
4N-Boc ProtectedPd(dppf)Cl2 (5%)K2CO3Dioxane/H2O8088%Boronic Acid Homocoupling
5N-Boc ProtectedRuPhos-Pd-G3 (2%)K3PO4Toluene/H2O8095%None

Step-by-Step Experimental Protocols

Protocol A: The Conservative Approach (N-Boc Protected)

This protocol is recommended when downstream chemistry requires a protected azetidine, or when advanced Buchwald precatalysts are unavailable.

Step 1: N-Boc Protection

  • Dissolve 2-(5-Bromo-2-methoxyphenyl)azetidine (10.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL).

  • Add Triethylamine (Et3N, 15.0 mmol, 1.5 eq) and cool the mixture to 0 °C.

  • Dropwise add Di-tert-butyl dicarbonate (Boc2O, 11.0 mmol, 1.1 eq) dissolved in DCM (10 mL).

  • In-Process Control (IPC): Stir for 2 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 3:1, Ninhydrin stain). The primary amine spot will disappear, confirming complete protection.

  • Wash with 0.1 M HCl, brine, dry over Na2SO4, and concentrate to yield the N-Boc intermediate.

Step 2: Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine N-Boc-2-(5-bromo-2-methoxyphenyl)azetidine (5.0 mmol), Arylboronic acid (6.0 mmol, 1.2 eq), and K2CO3 (10.0 mmol, 2.0 eq).

  • Add 1,4-Dioxane (20 mL) and Deionized Water (5 mL).

  • Degassing (Critical): Sparge the biphasic mixture with Argon for 15 minutes to prevent oxidative homocoupling of the boronic acid[6][7].

  • Add Pd(dppf)Cl2·CH2Cl2 (0.25 mmol, 5 mol%). Seal the flask and heat to 80 °C for 6 hours.

  • IPC: Validate completion via LC-MS. Look for the disappearance of the isotopic Br doublet (m/z 342/344) and the appearance of the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the organic layer with 1M NaOH to remove excess boronic acid, dry, and purify via flash chromatography.

Protocol B: The Atom-Economic Approach (Direct Unprotected Coupling)

This protocol utilizes XPhos-Pd-G3 to bypass the protection/deprotection sequence, saving time, reagents, and improving overall yield.

  • Reaction Setup: To a 20 mL microwave vial equipped with a magnetic stir bar, add 2-(5-Bromo-2-methoxyphenyl)azetidine (1.0 mmol, 1.0 eq), Arylboronic acid (1.5 mmol, 1.5 eq), XPhos-Pd-G3 (0.02 mmol, 2 mol%), and free XPhos ligand (0.02 mmol, 2 mol%).

  • Atmosphere Exchange: Seal the vial with a Teflon-lined septum cap. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Syringe in anhydrous THF (4.0 mL) followed by a pre-degassed aqueous solution of 0.5 M K3PO4 (6.0 mL, 3.0 eq).

    • Causality Note: K3PO4 is chosen over K2CO3 because it provides the optimal basicity to activate the boronic acid for transmetalation without causing base-catalyzed degradation of the unprotected azetidine ring[8].

  • Coupling: Heat the biphasic mixture vigorously at 60 °C for 3 hours.

  • IPC & Self-Validation: Sample the organic layer for LC-MS. The reaction is validated as successful when >95% of the starting material (m/z 242/244) is consumed, and the dimerized Buchwald-Hartwig byproduct (m/z ~405) is strictly absent, proving the chemoselectivity of the XPhos system[2].

  • Purification: Dilute with EtOAc (10 mL). To remove residual palladium that may coordinate to the free amine, add a metal scavenger (e.g., SiliaMetS Thiol, 0.5 g) and stir for 1 hour at room temperature. Filter, concentrate, and purify via reverse-phase chromatography (Water/MeCN + 0.1% Formic Acid) to isolate the pure biaryl azetidine as a formate salt.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to the unprotected substrate under Route B conditions, highlighting where the chemoselective differentiation occurs.

CatalyticCycle Pd0 L-Pd(0) (Active XPhos Catalyst) OA Oxidative Addition (Insertion into C5-Br) Pd0->OA PdII_Br Ar-Pd(II)(XPhos)-Br (Sterically Congested) OA->PdII_Br Chemoselectivity Amine Coordination Blocked by XPhos Steric Bulk PdII_Br->Chemoselectivity TM Transmetalation (Activated by K3PO4) PdII_Br->TM PdII_Ar Ar-Pd(II)(XPhos)-Ar' TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerates L-Pd(0) Product Cross-Coupled Biaryl (Free Azetidine) RE->Product

Fig 2: Catalytic cycle of Suzuki-Miyaura coupling highlighting XPhos-mediated chemoselectivity.

References

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid The Journal of Organic Chemistry (ACS) URL:[Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Molecules (MDPI) URL:[Link]

  • Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling Organic Letters (ACS) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (PMC/NIH) URL:[Link]

Sources

Application

Application Notes and Protocols: 2-(5-Bromo-2-methoxyphenyl)azetidine as a Versatile Building Block in Modern Drug Discovery

Abstract The azetidine scaffold has emerged as a privileged motif in contemporary medicinal chemistry, prized for its unique combination of structural rigidity and favorable physicochemical properties.[1][2] This four-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in contemporary medicinal chemistry, prized for its unique combination of structural rigidity and favorable physicochemical properties.[1][2] This four-membered nitrogen-containing heterocycle offers a distinct three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic parameters.[3] This guide provides an in-depth exploration of 2-(5-bromo-2-methoxyphenyl)azetidine, a highly versatile building block for the synthesis of novel therapeutics. We present detailed protocols for its synthesis and subsequent functionalization, underscoring its utility in generating diverse chemical libraries for drug discovery programs, particularly in neuroscience and oncology.[1][4]

The Strategic Advantage of the Azetidine Scaffold

The incorporation of small, strained ring systems is a powerful strategy in drug design. The azetidine ring, with a bond angle of approximately 90°, exists in a puckered conformation, which provides a well-defined spatial arrangement of substituents.[3] This conformational constraint can lead to increased receptor selectivity and potency compared to more flexible acyclic or larger ring analogues.[2] Moreover, the sp³-rich character of the azetidine ring often imparts improved solubility and metabolic stability, key attributes for successful drug candidates.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine moiety, validating its importance in modern pharmaceuticals.[1]

The subject of this guide, 2-(5-bromo-2-methoxyphenyl)azetidine, is a particularly valuable building block due to its dual points of diversification. The secondary amine of the azetidine ring is a nucleophilic handle for a wide range of substitutions, while the aryl bromide provides a reactive site for transition-metal-catalyzed cross-coupling reactions. The 2-methoxy substituent can influence the conformation of the aryl ring and participate in key hydrogen bond interactions with biological targets.

Synthesis of 2-(5-Bromo-2-methoxyphenyl)azetidine

The synthesis of 2-arylazetidines can be achieved through various routes, with the cyclization of 1,3-amino alcohols being a common and effective strategy.[5] The following protocol describes a representative, multi-step synthesis of the title compound starting from commercially available 5-bromo-2-methoxybenzaldehyde.

Synthetic Workflow

Synthesis_Workflow A 5-Bromo-2-methoxybenzaldehyde B N-(5-Bromo-2-methoxybenzylidene)-2-methylpropane-2-sulfinamide A->B  t-BuS(O)NH2, CuSO4   C (R)-1-(5-Bromo-2-methoxyphenyl)-N-(tert-butylsulfinyl)methanamine B->C  NaBH4   D (R)-1-(5-Bromo-2-methoxyphenyl)prop-2-en-1-amine C->D  AllylMgBr   E 3-((R)-1-(5-Bromo-2-methoxyphenyl)amino)propan-1-ol D->E  9-BBN, then H2O2, NaOH   F 2-(5-Bromo-2-methoxyphenyl)azetidine E->F  Mitsunobu or Appel reaction   Derivatization_Strategies cluster_N N-Functionalization cluster_C C-Functionalization (Aryl Bromide) Start 2-(5-Bromo-2-methoxyphenyl)azetidine N_Alkylation N-Alkylation (R-X, Base) Start->N_Alkylation N_Acylation N-Acylation (RCOCl, Base) Start->N_Acylation N_Arylation N-Arylation (Ar-X, Pd-catalyst) Start->N_Arylation Reductive_Amination Reductive Amination (RCHO, NaBH(OAc)3) Start->Reductive_Amination Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu-catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH, Pd-catalyst) Start->Buchwald Heck Heck Coupling (Alkene, Pd-catalyst) Start->Heck

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Method

Application Note: Palladium-Catalyzed Amination of 2-(5-Bromo-2-methoxyphenyl)azetidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Introduction and Mechanistic Rationale

The incorporation of saturated nitrogen heterocycles, such as azetidines, into aromatic scaffolds is a highly effective strategy in medicinal chemistry for modulating physicochemical properties, improving metabolic stability, and acting as bioisosteres for standard amines. The compound 2-(5-Bromo-2-methoxyphenyl)azetidine represents a highly versatile building block. It features an ortho-methoxy group that provides specific conformational constraints and a meta-bromo substituent primed for late-stage functionalization.

The Buchwald-Hartwig amination is the premier method for constructing C–N bonds via the palladium-catalyzed cross-coupling of aryl halides with amines [1]. However, applying this methodology to 2-(5-bromo-2-methoxyphenyl)azetidine presents distinct chemical challenges:

  • Competitive Nucleophilicity: The unprotected secondary amine of the azetidine ring can act as a competitive nucleophile, leading to undesired intermolecular oligomerization or catalyst poisoning.

  • Steric and Electronic Effects: The ortho-methoxy group relative to the azetidine ring, combined with the meta-bromo reactive site, requires a highly active catalyst system to overcome steric hindrance and facilitate oxidative addition.

To ensure a self-validating and high-yielding protocol, this guide employs a three-step workflow: N-Boc protection of the azetidine, highly selective palladium-catalyzed cross-coupling using third-generation (G3) precatalysts, and subsequent deprotection.

Workflow A 2-(5-Bromo-2-methoxyphenyl)azetidine (Starting Material) B N-Boc Protection (Boc2O, Et3N) A->B C Buchwald-Hartwig Amination (Pd-Catalyst, Amine, Base) B->C D Boc Deprotection (TFA/DCM) C->D E Functionalized Azetidine (Final Product) D->E

Figure 1: Synthetic workflow for the selective amination of 2-(5-Bromo-2-methoxyphenyl)azetidine.

Optimization of Catalytic Conditions

The choice of ligand and base is the most critical parameter in designing a successful Buchwald-Hartwig coupling [2]. For the coupling of our N-Boc protected substrate with a model secondary amine (e.g., morpholine), we must select a ligand that accelerates reductive elimination, which is often the rate-limiting step for secondary amines [3].

  • Ligand Selection: RuPhos is optimal for coupling secondary amines, whereas BrettPhos is strictly preferred for primary amines to prevent bis-arylation [3]. We utilize RuPhos Pd G3 , a precatalyst that rapidly generates the active L-Pd(0) species upon exposure to a mild base, avoiding the need for high-temperature catalyst activation [4].

  • Base Selection: While Sodium tert-butoxide (NaOtBu) is a standard strong base, it can cause epimerization at the C2 chiral center of the azetidine or cleave sensitive functional groups. Therefore, Cesium Carbonate (Cs₂CO₃) or Lithium bis(trimethylsilyl)amide (LHMDS) are preferred for their milder profile and excellent functional group tolerance [4].

Table 1: Condition Optimization Matrix (Model Amine: Morpholine)
Catalyst System (2 mol%)LigandBase (1.5 eq)SolventTemp (°C)Conversion (%)Rationale / Causality
Pd₂(dba)₃BINAPNaOtBuToluene100< 20%Poor oxidative addition; base-induced degradation.
BrettPhos Pd G3BrettPhosCs₂CO₃1,4-Dioxane9045%BrettPhos is sterically hindered for secondary amines.
RuPhos Pd G3 RuPhos Cs₂CO₃ 1,4-Dioxane 90 > 95% Optimal: RuPhos accelerates reductive elimination of secondary amines.
RuPhos Pd G3RuPhosLHMDSTHF6588%Good alternative for highly base-sensitive substrates.

The Catalytic Cycle

Understanding the mechanistic pathway ensures effective troubleshooting. The G3 precatalyst undergoes base-mediated activation to form the active L-Pd(0) species. Oxidative addition of the aryl bromide is followed by amine coordination. The base deprotonates the amine, forming a palladium amido complex, which finally undergoes reductive elimination to form the C–N bond [1].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(Br) Complex Pd0->OxAdd Oxidative Addition (Aryl Bromide) AmineCoord L-Pd(II)(Ar)(NR2) Complex OxAdd->AmineCoord Amine Coordination & Base Deprotonation RedElim Product + L-Pd(0) AmineCoord->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Figure 2: General Buchwald-Hartwig catalytic cycle for the amination of aryl bromides.

Experimental Protocols

Protocol A: N-Boc Protection of 2-(5-Bromo-2-methoxyphenyl)azetidine

Self-Validation Checkpoint: The free azetidine is highly polar. Successful protection will result in a significant shift to a higher Rf value on TLC.

  • Setup: To a flame-dried 50 mL round-bottom flask, add 2-(5-Bromo-2-methoxyphenyl)azetidine (1.0 mmol, 1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol, 1.2 equiv) in portions at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation: Monitor by LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass [M+H]+=342.0/344.0 (bromine isotope pattern).

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield tert-butyl 2-(5-bromo-2-methoxyphenyl)azetidine-1-carboxylate.

Protocol B: Buchwald-Hartwig Amination (Using Morpholine)

Critical Insight: Oxygen must be rigorously excluded. Palladium(0) is highly susceptible to oxidation, which will terminate the catalytic cycle and result in unreacted starting material[5].

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk line techniques), charge an oven-dried 20 mL reaction vial with:

    • tert-butyl 2-(5-bromo-2-methoxyphenyl)azetidine-1-carboxylate (0.5 mmol, 1.0 equiv)

    • Morpholine (0.6 mmol, 1.2 equiv)

    • Cesium Carbonate (Cs₂CO₃, 0.75 mmol, 1.5 equiv) - Ensure this is finely milled and anhydrous.

    • RuPhos Pd G3 (0.01 mmol, 2 mol%)

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and heat in a pre-warmed oil bath at 90 °C for 12 hours with vigorous stirring (800 rpm) to ensure the heterogeneous base remains suspended.

  • Validation: Cool to room temperature. Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Complete consumption of the aryl bromide indicates success.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via flash chromatography to isolate the intermediate.

Protocol C: Deprotection to Yield Final Product
  • Setup: Dissolve the N-Boc protected coupled product (0.4 mmol) in anhydrous DCM (4.0 mL) and cool to 0 °C.

  • Deprotection: Add Trifluoroacetic acid (TFA, 1.0 mL) dropwise. Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the residue in DCM and wash with 1M aqueous NaOH. Extract, dry over Na₂SO₄, and concentrate to yield the final functionalized 2-(5-amino-2-methoxyphenyl)azetidine derivative.

Troubleshooting Guide

  • Issue: High levels of unreacted Aryl Bromide.

    • Causality: Catalyst deactivation via oxidation or poor base solubility.

    • Solution: Ensure rigorous degassing of 1,4-Dioxane (sparge with N₂ for 30 mins prior to use). Switch to a more soluble base like LHMDS if Cs₂CO₃ is clumping.

  • Issue: Formation of Hydrodehalogenated Byproduct (Reduction of Ar-Br to Ar-H).

    • Causality: Beta-hydride elimination from the palladium-amido complex outcompeting reductive elimination[1].

    • Solution: Increase the steric bulk of the ligand or increase the concentration of the amine. Ensure the reaction is not being heated excessively above 90 °C.

References

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from[Link]

  • ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from[Link]

  • National Institutes of Health (PMC). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from[Link]

  • Chemical Communications (RSC Publishing). Strain-release arylations for the bis-functionalization of azetidines. Retrieved from[Link]

Application

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 2-(5-Bromo-2-methoxyphenyl)azetidine Precursors

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of N-protected 2-(5-Bromo-2-methoxyphenyl)azetidine, a key precursor for pharmaceutical research and drug development. Azetidines...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of N-protected 2-(5-Bromo-2-methoxyphenyl)azetidine, a key precursor for pharmaceutical research and drug development. Azetidines are strained four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and three-dimensionality.[1][2][3] However, the inherent ring strain makes their synthesis a non-trivial challenge.[3][4][5] This guide details a robust and reproducible synthetic route, beginning from commercially available 5-bromo-2-methoxybenzaldehyde. The methodology follows a logical progression involving the formation of an N-sulfonyl imine, a stereoselective imino-aldol reaction to create a β-amino ester, subsequent reduction to a γ-amino alcohol, and finally, an efficient intramolecular cyclization to yield the target azetidine ring.[4][6] Each step is accompanied by detailed procedural instructions, mechanistic insights, and data presentation to ensure successful execution by researchers and scientists.

Introduction and Synthetic Strategy

The 2-arylazetidine scaffold is a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector for substituents, allowing for precise interaction with biological targets. The specific precursor, 2-(5-Bromo-2-methoxyphenyl)azetidine, offers multiple points for diversification: the bromine atom can be functionalized via cross-coupling reactions, the methoxy group can be modified, and the azetidine nitrogen can be derivatized post-synthesis.

The synthesis of azetidine rings is challenging due to unfavorable entropic and enthalpic factors associated with forming a strained four-membered ring.[3][5] Direct cyclization methods often compete with elimination or polymerization side reactions.[7] The strategy outlined herein circumvents these issues by constructing a linear precursor perfectly poised for high-yielding intramolecular ring closure.

The overall synthetic pathway is depicted below. It involves four main stages:

  • Imine Formation: Condensation of 5-bromo-2-methoxybenzaldehyde with p-toluenesulfonamide.

  • Imino-Aldol Reaction: Carbon-carbon bond formation to generate a β-amino ester.

  • Reduction: Conversion of the ester to the corresponding γ-amino alcohol.

  • Intramolecular Cyclization: Ring closure to form the N-tosyl-azetidine product.

G A 5-Bromo-2-methoxybenzaldehyde + p-Toluenesulfonamide B Step 1: Imine Formation (BF3·OEt2, Benzene, Reflux) A->B C N-Tosyl Imine B->C D Step 2: Imino-Aldol Reaction (LDA, t-Butyl Acetate, THF, -78°C) C->D E β-Amino Ester D->E F Step 3: Reduction (LiAlH4, THF) E->F G γ-Amino Alcohol F->G H Step 4: Cyclization (TsCl, KOH, THF, Reflux) G->H I N-Tosyl-2-(5-bromo-2-methoxyphenyl)azetidine H->I

Caption: Overall workflow for the synthesis of the target azetidine.

Experimental Protocols and Methodologies

Part 1: Synthesis of (E)-N-(5-bromo-2-methoxybenzylidene)-4-methylbenzenesulfonamide (N-Tosyl Imine)

Principle: This initial step involves the formation of a stable N-tosyl imine via the condensation of an aldehyde and a sulfonamide. The tosyl (Ts) group is an excellent electron-withdrawing group, which activates the imine for the subsequent nucleophilic attack by an enolate. The reaction is typically catalyzed by a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), and driven to completion by the azeotropic removal of water.[4]

Protocol:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 5-bromo-2-methoxybenzaldehyde (10.0 g, 46.5 mmol, 1.0 equiv), p-toluenesulfonamide (8.0 g, 46.7 mmol, 1.0 equiv), and dry benzene (150 mL).

  • Add a catalytic amount of Boron trifluoride etherate (BF₃·OEt₂, ~0.2 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the theoretical amount of water (~0.84 mL) has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature. The product will begin to precipitate.

  • Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold benzene (2 x 20 mL) and then with n-hexane (2 x 20 mL).

  • Dry the white crystalline solid under vacuum to yield the desired N-tosyl imine.

Data Summary Table:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
5-Bromo-2-methoxybenzaldehyde215.0510.0 g46.51.0
p-Toluenesulfonamide171.228.0 g46.71.0
Boron trifluoride etherate141.93~0.2 mLCat.Cat.
Benzene78.11150 mL-Solvent
Expected Yield: >90%
Part 2: Synthesis of tert-Butyl 3-((4-methylphenyl)sulfonamido)-3-(5-bromo-2-methoxyphenyl)propanoate (β-Amino Ester)

Principle: This step constitutes the key carbon-carbon bond formation via an imino-aldol reaction. A strong, non-nucleophilic base, Lithium diisopropylamide (LDA), is used to deprotonate tert-butyl acetate, forming a lithium enolate. This highly reactive enolate then attacks the electrophilic carbon of the N-tosyl imine, creating the β-amino ester backbone. The reaction is conducted at low temperatures (-78 °C) to prevent self-condensation of the ester and ensure kinetic control.[4][6]

G cluster_0 Enolate Formation cluster_1 Imino-Aldol Addition LDA LDA tBu-Acetate tBu-Acetate Li-Enolate Li-Enolate tBu-Acetate->Li-Enolate LDA, THF, -78°C β-Amino Ester β-Amino Ester Li-Enolate->β-Amino Ester Nucleophilic Attack N-Tosyl Imine N-Tosyl Imine N-Tosyl Imine->β-Amino Ester

Caption: Key steps of the Imino-Aldol reaction.

Protocol:

  • Prepare LDA Solution: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, add dry tetrahydrofuran (THF, 80 mL). Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (18.0 mL, 2.5 M in hexanes, 45.0 mmol, 1.1 equiv) followed by diisopropylamine (6.3 mL, 45.0 mmol, 1.1 equiv). Stir the solution at -78 °C for 30 minutes.

  • Form Enolate: To the freshly prepared LDA solution, add a solution of tert-butyl acetate (6.0 mL, 45.0 mmol, 1.1 equiv) in dry THF (20 mL) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at -78 °C.

  • Aldol Addition: Prepare a solution of the N-tosyl imine from Part 1 (15.0 g, 40.7 mmol, 1.0 equiv) in dry THF (50 mL). Add this solution dropwise to the enolate mixture at -78 °C.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench and Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure β-amino ester.

Data Summary Table:

ReagentMW ( g/mol )Amount/Conc.Moles (mmol)Equiv.
N-Tosyl Imine368.2615.0 g40.71.0
n-Butyllithium64.062.5 M45.01.1
Diisopropylamine101.196.3 mL45.01.1
tert-Butyl Acetate116.166.0 mL45.01.1
THF (dry)72.11~150 mL-Solvent
Expected Yield: 75-85%
Part 3: Reduction to 3-((4-methylphenyl)sulfonamido)-3-(5-bromo-2-methoxyphenyl)propan-1-ol (γ-Amino Alcohol)

Principle: The ester functionality of the β-amino ester is chemoselectively reduced to a primary alcohol using a powerful reducing agent, Lithium aluminum hydride (LiAlH₄). This reduction furnishes the γ-amino alcohol, the direct precursor for the subsequent cyclization step. The reaction must be performed in an anhydrous environment as LiAlH₄ reacts violently with water.[4]

Protocol:

  • Safety Note: LiAlH₄ is highly reactive. Handle with extreme care under an inert atmosphere.

  • In a flame-dried 500 mL round-bottom flask under argon, add a suspension of LiAlH₄ (3.1 g, 81.4 mmol, 4.0 equiv) in dry THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the β-amino ester from Part 2 (10.0 g, 20.6 mmol, 1.0 equiv) in dry THF (80 mL).

  • Add the ester solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Quench and Work-up: Carefully cool the reaction back to 0 °C. Quench the reaction by the sequential, slow, dropwise addition of:

    • Water (3.1 mL)

    • 15% aqueous NaOH solution (3.1 mL)

    • Water (9.3 mL)

  • Stir the resulting granular white suspension vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (200 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the γ-amino alcohol as a white solid, which is often pure enough for the next step without further purification.

Data Summary Table:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
β-Amino Ester484.4010.0 g20.61.0
Lithium Aluminum Hydride37.953.1 g81.44.0
THF (dry)72.11180 mL-Solvent
Expected Yield: >95%
Part 4: Cyclization to 2-(5-Bromo-2-methoxyphenyl)-1-tosylazetidine

Principle: This final step forges the strained azetidine ring via an intramolecular nucleophilic substitution. The γ-amino alcohol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a strong base like potassium hydroxide (KOH). The base deprotonates both the alcohol and the sulfonamide nitrogen. The resulting alkoxide attacks the TsCl to form a tosylate in situ, a very good leaving group. The sulfonamide anion then rapidly displaces the tosylate in an intramolecular Sₙ2 reaction to form the thermodynamically challenging, yet kinetically accessible, four-membered ring.[4][6]

G cluster_0 In Situ Tosylation cluster_1 Intramolecular SN2 Cyclization A γ-Amino Alcohol B Tosylate Intermediate A->B TsCl, KOH C Deprotonated Amine B->C KOH D Target Azetidine C->D Ring Closure (Tosylate leaves)

Caption: Mechanism of the one-pot azetidine cyclization.

Protocol:

  • To a 250 mL round-bottom flask, add the γ-amino alcohol from Part 3 (5.0 g, 12.1 mmol, 1.0 equiv), powdered potassium hydroxide (KOH, 2.7 g, 48.4 mmol, 4.0 equiv), and THF (100 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add p-toluenesulfonyl chloride (TsCl, 2.5 g, 13.3 mmol, 1.1 equiv) in one portion.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Wash the filter cake with THF (20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography to yield the final product, 2-(5-Bromo-2-methoxyphenyl)-1-tosylazetidine.

Data Summary Table:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
γ-Amino Alcohol414.325.0 g12.11.0
Potassium Hydroxide56.112.7 g48.44.0
p-Toluenesulfonyl Chloride190.652.5 g13.31.1
THF72.11100 mL-Solvent
Expected Yield: 80-90%

Conclusion

This application note provides a validated, multi-step synthesis for N-Tosyl-2-(5-bromo-2-methoxyphenyl)azetidine, a valuable precursor for drug discovery. The described protocols are robust and high-yielding, utilizing standard organic chemistry techniques. The strategic sequence of imine formation, imino-aldol addition, reduction, and intramolecular cyclization offers a reliable pathway to this sought-after heterocyclic scaffold. The resulting N-tosyl protected azetidine is a stable, crystalline solid that can be readily used in subsequent diversification efforts to explore novel chemical space.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • A convenient synthetic route to enantiopure N-tosylazetidines
  • PREPARATION AND SYNTHETIC APPLIC
  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Novel Syntheses of Azetidines and Azetidinones.

Sources

Method

Application Notes and Protocols for the N-Alkylation and N-Acylation of 2-(5-Bromo-2-methoxyphenyl)azetidine

Introduction: The Strategic Importance of N-Functionalized 2-Arylazetidines in Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Functionalized 2-Arylazetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern medicinal chemistry.[1][2] Their inherent ring strain, conformational rigidity, and sp³-rich character offer a unique combination of properties that can enhance metabolic stability, aqueous solubility, and binding affinity of drug candidates.[1][2] The 2-arylazetidine scaffold, in particular, serves as a versatile platform for the development of novel therapeutics, with the nitrogen atom providing a key handle for structural diversification through N-alkylation and N-acylation reactions. This guide provides detailed application notes and protocols for the N-alkylation and N-acylation of a specific, highly functionalized building block: 2-(5-Bromo-2-methoxyphenyl)azetidine. The presence of the bromo and methoxy substituents on the phenyl ring offers opportunities for further synthetic transformations, making its N-functionalized derivatives valuable intermediates for library synthesis and lead optimization in drug discovery programs.

I. N-Alkylation of 2-(5-Bromo-2-methoxyphenyl)azetidine

N-alkylation introduces alkyl groups onto the azetidine nitrogen, a common strategy to modulate the basicity, lipophilicity, and steric profile of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. Two primary methods for the N-alkylation of 2-(5-Bromo-2-methoxyphenyl)azetidine are presented: direct alkylation with alkyl halides and reductive amination.

A. Direct N-Alkylation with Alkyl Halides

This classical method involves the reaction of the secondary amine of the azetidine with an alkyl halide in the presence of a base. The base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product.

Causality of Experimental Choices:

  • Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. However, alkyl bromides often offer a good balance of reactivity and stability. For less reactive alkylating agents or hindered azetidines, the use of a bromide or iodide salt can enhance the reaction rate by an in-situ Finkelstein reaction.[3]

  • Base: A non-nucleophilic base is preferred to avoid competition with the azetidine nitrogen for the alkylating agent. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or hindered organic bases like diisopropylethylamine (DIPEA). The choice of base depends on the reactivity of the alkyl halide and the desired reaction temperature.

  • Solvent: Aprotic polar solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

Experimental Protocol: N-Benzylation of 2-(5-Bromo-2-methoxyphenyl)azetidine

dot

Caption: Workflow for N-benzylation of the azetidine.

Materials:

  • 2-(5-Bromo-2-methoxyphenyl)azetidine

  • Benzyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(5-Bromo-2-methoxyphenyl)azetidine (1.0 eq).

  • Dissolve the azetidine in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Add powdered anhydrous potassium carbonate (2.0-3.0 eq).

  • To the stirred suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-benzyl-2-(5-bromo-2-methoxyphenyl)azetidine.

ParameterConditionRationale
Alkylating Agent Benzyl BromideModerately reactive, commercially available.
Base Potassium CarbonateInexpensive, easy to remove by filtration.
Solvent AcetonitrileAprotic polar solvent, facilitates Sₙ2 reaction.
Temperature Room Temperature to 50 °CBalances reaction rate with potential side reactions.
B. Reductive Amination

Reductive amination is a mild and highly selective method for N-alkylation that proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.[4] This method is particularly useful for introducing a wide range of alkyl groups, including those derived from aldehydes and ketones.

Causality of Experimental Choices:

  • Carbonyl Compound: A variety of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive aminations as it is mild, selective for the iminium ion over the carbonyl starting material, and does not require acidic conditions that could promote ring-opening of the azetidine.[5][6] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic.[4][7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using sodium triacetoxyborohydride.[6]

Experimental Protocol: N-Ethylation of 2-(5-Bromo-2-methoxyphenyl)azetidine via Reductive Amination

dot

Caption: Workflow for reductive amination of the azetidine.

Materials:

  • 2-(5-Bromo-2-methoxyphenyl)azetidine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(5-Bromo-2-methoxyphenyl)azetidine (1.0 eq).

  • Dissolve the azetidine in anhydrous dichloromethane (approximately 0.1 M concentration).

  • Add acetaldehyde (1.2-1.5 eq) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-ethyl-2-(5-bromo-2-methoxyphenyl)azetidine.

ParameterConditionRationale
Carbonyl Source AcetaldehydeIntroduces an ethyl group.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for the iminium ion.
Solvent DichloromethaneCommon solvent for this transformation.
Temperature Room TemperatureSufficient for the reaction to proceed.

II. N-Acylation of 2-(5-Bromo-2-methoxyphenyl)azetidine

N-acylation introduces an acyl group to the azetidine nitrogen, forming an amide. This transformation can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, which is often a key step in the synthesis of bioactive compounds.

A. N-Acylation with Acyl Chlorides

The reaction of the azetidine with an acyl chloride in the presence of a base is a common and efficient method for N-acylation. This is often referred to as the Schotten-Baumann reaction.[8]

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and readily available.

  • Base: A tertiary amine base such as triethylamine (TEA) or DIPEA is typically used to neutralize the HCl generated during the reaction. Pyridine can also be used as both a base and a solvent.

  • Catalyst: For sterically hindered azetidines or less reactive acylating agents, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Solvent: Anhydrous aprotic solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile are suitable.

Experimental Protocol: N-Acetylation of 2-(5-Bromo-2-methoxyphenyl)azetidine

dot

Caption: Workflow for N-acetylation of the azetidine.

Materials:

  • 2-(5-Bromo-2-methoxyphenyl)azetidine

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(5-Bromo-2-methoxyphenyl)azetidine (1.0 eq) in anhydrous dichloromethane (approximately 0.1 M).

  • Add triethylamine (1.5-2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acetyl-2-(5-bromo-2-methoxyphenyl)azetidine.

ParameterConditionRationale
Acylating Agent Acetyl ChlorideHighly reactive, introduces an acetyl group.
Base TriethylamineNeutralizes HCl byproduct.
Solvent DichloromethaneInert and easy to remove.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction.
B. N-Acylation with Anhydrides

Acetic anhydride can be used as an alternative to acetyl chloride, often under milder conditions. The reaction can sometimes be performed without a catalyst, or with a mild base.

Experimental Protocol: N-Acetylation with Acetic Anhydride

Materials:

  • 2-(5-Bromo-2-methoxyphenyl)azetidine

  • Acetic anhydride

  • Pyridine (optional, as solvent and base) or Triethylamine

  • Dichloromethane (if not using pyridine as solvent)

Procedure:

  • Dissolve 2-(5-Bromo-2-methoxyphenyl)azetidine (1.0 eq) in either pyridine or dichloromethane containing triethylamine (1.5 eq).

  • Add acetic anhydride (1.2-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • If pyridine is used as the solvent, remove it under high vacuum. Dissolve the residue in ethyl acetate and wash with water and brine.

  • If dichloromethane is used, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

ParameterConditionRationale
Acylating Agent Acetic AnhydrideLess corrosive than acetyl chloride.
Base/Solvent Pyridine or TEA/DCMPyridine acts as both base and solvent; TEA is a non-nucleophilic base.
Temperature Room TemperatureGenerally sufficient for acylation with anhydrides.

Conclusion and Future Perspectives

The protocols detailed in this guide provide robust and versatile methods for the N-alkylation and N-acylation of 2-(5-Bromo-2-methoxyphenyl)azetidine. The choice of method will depend on the desired substituent and the overall synthetic strategy. The functionalized products obtained from these reactions are valuable intermediates for the synthesis of more complex molecules with potential applications in drug discovery and development. The presence of the bromo and methoxy groups on the phenyl ring allows for further diversification through cross-coupling reactions or electrophilic aromatic substitution, further highlighting the utility of this scaffold.

References

  • Couty, F., & Evano, G. (2006). Synthesis of 2-cyano azetidines from β-amino alcohols. Tetrahedron Letters, 47(36), 6367-6369.
  • Lane, C. F. (1975). Sodium cyanoborohydride-A highly selective reducing agent for organic functional groups. Synthesis, 1975(03), 135-146.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • De Kimpe, N., & Stanoeva, E. (1994). Synthesis of 2-Aryl-1-azetines and Their Conversion into 2-Aryl-1-azetidin-3-ones. Synthesis, 1994(07), 695-697.
  • Singh, G. S., & Tilvi, S. (2013). Recent advances in the chemistry of azetidines and azetidin-2-ones. Arkivoc, 2013(1), 356-403.
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • Myers, A. G.
  • Wolfe, J. F., Eby, C. J., & Hauser, C. R. (1965). C- and N-acetylation of phenylacetamide with acetic anhydride by boron trifluoride. Conversion of phenylacetonitrile to diacetyl derivative of phenylacetamide. The Journal of Organic Chemistry, 30(1), 55-58.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Ghorai, M. K., Kumar, A., & Das, K. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X= I, OTf) mediated regioselective nucleophilic ring opening and [4+2] cycloaddition reactions. Tetrahedron Letters, 47(30), 5393-5397.
  • Couty, F., David, O., & Marrot, J. (2004). Enantioselective synthesis of 2-substituted azetidines from β-amino alcohols. Tetrahedron: Asymmetry, 15(10), 1541-1544.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
  • Laue, T., & Plagens, A. (2005). Named organic reactions. John Wiley & Sons.
  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Ghorai, M. K., Kumar, A., & Das, K. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening. Tetrahedron Letters, 47(30), 5393-5397.
  • Couty, F., & Evano, G. (2006). N-Arylation of β-amino alcohols: a direct entry to N-aryl-2-cyanoazetidines. Tetrahedron Letters, 47(48), 8539-8542.
  • MacMillan, D. W. C. (2016). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 138(49), 15933–15936.
  • Wolfe, J. F., Eby, C. J., & Hauser, C. R. (1965). C- and N-acetylation of phenylacetamide with acetic anhydride by boron trifluoride. Journal of Organic Chemistry, 30(1), 55-58.
  • Singh, G. S., & Tilvi, S. (2013). Azetidines in medicinal chemistry: a review. Mini-Reviews in Medicinal Chemistry, 13(11), 1584-1603.
  • Google Patents. (2011). US20110269964A1 - N-Alkylation of Opiates.
  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Liao, H.-H. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(35), 19049–19059.
  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 567.
  • Venkateswarlu, M., et al. (2011). Rate Enhancements in the Acetylation and Benzoylation of Certain Aromatic Compounds with Vilsmeier-Haack Reagents Using Acetamide. E-Journal of Chemistry, 8(1), 232-238.
  • Williams, J. M. J., et al. (2011). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.

Sources

Application

utilizing 2-(5-Bromo-2-methoxyphenyl)azetidine in heterocyclic library synthesis

Application Note: Utilizing 2-(5-Bromo-2-methoxyphenyl)azetidine in High-Throughput Heterocyclic Library Synthesis Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-(5-Bromo-2-methoxyphenyl)azetidine in High-Throughput Heterocyclic Library Synthesis

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals.

Introduction: The Strategic Value of Azetidines

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery, correlating strongly with improved clinical success rates and favorable pharmacokinetic profiles[1]. Among saturated heterocycles, the azetidine ring has emerged as a highly sought-after "privileged scaffold"[2]. Its rigid, four-membered structure serves as an excellent, metabolically stable bioisostere for piperidines and morpholines, offering a superior balance between conformational restriction and aqueous solubility[3].

Within this chemical space, 2-(5-Bromo-2-methoxyphenyl)azetidine represents an advanced, bifunctional building block. By projecting substituents in unique spatial trajectories compared to standard planar aromatics, 2-arylazetidines enable the exploration of novel chemical space[4]. This application note details the strategic utilization of this scaffold in parallel library synthesis, providing mechanistically grounded, self-validating protocols for its derivatization.

Structural Rationale & Exit Vectors

The architectural value of 2-(5-Bromo-2-methoxyphenyl)azetidine lies in its three orthogonal functionalization vectors, which can be manipulated independently without cross-reactivity.

  • C5-Bromo (Vector 1): Positioned meta to the azetidine ring and para to the methoxy group, this halogen acts as the primary handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position ensures minimal steric hindrance during the oxidative addition of palladium, allowing for the coupling of bulky reaction partners.

  • N-Azetidine (Vector 2): The secondary amine is highly nucleophilic. Once transiently protected (typically as a Boc-carbamate) to prevent catalyst poisoning during C-C bond formation, it can be unmasked and diversified via acylation, sulfonylation, or reductive amination.

  • C2-Methoxy (Vector 3): Beyond serving as a hydrogen-bond acceptor to modulate target binding, the methoxy group exerts an electron-donating effect that enriches the electron density of the aryl ring. If required, it can be demethylated (e.g., via BBr3) to yield a phenol, providing a nucleophilic handle for macrocyclization.

vectors Core 2-(5-Bromo-2-methoxyphenyl) azetidine Core Vector1 C5-Bromo: Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Core->Vector1 Arylation/Amination Vector2 N-Azetidine: Acylation, Alkylation, Reductive Amination Core->Vector2 N-Derivatization Vector3 C2-Methoxy: H-Bond Acceptor or Demethylation to Phenol Core->Vector3 Structural Tuning

Figure 1: Orthogonal functionalization vectors of 2-(5-Bromo-2-methoxyphenyl)azetidine.

Strategic Library Design & Workflow

In a high-throughput library synthesis setting, reaction sequences must be robust, high-yielding, and tolerant of diverse functional groups. The optimal workflow for 2-(5-Bromo-2-methoxyphenyl)azetidine involves a "couple-first, cap-second" approach to maximize combinatorial output.

workflow Start Boc-Protected 2-(5-Bromo-2-methoxyphenyl)azetidine Step1 Parallel Suzuki-Miyaura Cross-Coupling (96-well) Start->Step1 Aryl Boronic Acids, Pd(dppf)Cl2, Base Step2 Acidic Boc-Deprotection (TFA/DCM) Step1->Step2 Intermediate Library Step3 N-Capping (Amides, Sulfonamides, Amines) Step2->Step3 Electrophiles End Purified Azetidine Compound Library Step3->End High-Throughput Purification

Figure 2: High-throughput library synthesis workflow utilizing the azetidine scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C5 position while maintaining the integrity of the azetidine ring.

Mechanistic Causality: The azetidine nitrogen must be Boc-protected prior to this step. An unprotected secondary amine can coordinate to the palladium center, leading to catalyst deactivation or competitive intramolecular Buchwald-Hartwig amination. We utilize Pd(dppf)Cl2 as the catalyst; the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the desired reductive elimination step and suppresses unwanted β -hydride elimination. A solvent system of 1,4-Dioxane/H2O (4:1) is selected because dioxane provides excellent solvation for the lipophilic Boc-protected scaffold, while water is strictly required to dissolve the K2CO3 base and facilitate the formation of the reactive boronate complex (the actual transmetalating species).

Step-by-Step Procedure (96-Well Format):

  • Preparation: To each well of a 96-well reactor block, add the corresponding aryl boronic acid (0.15 mmol, 1.5 equiv).

  • Substrate Addition: Dispense a stock solution of N-Boc-2-(5-Bromo-2-methoxyphenyl)azetidine (0.10 mmol, 1.0 equiv) in 1,4-Dioxane (400 µL) into each well.

  • Catalyst & Base: Add Pd(dppf)Cl2 (0.005 mmol, 5 mol%) and an aqueous solution of K2CO3 (0.30 mmol, 3.0 equiv, in 100 µL H2O).

  • Reaction: Seal the block under a nitrogen atmosphere. Heat at 85 °C for 12 hours with orbital shaking.

  • Self-Validation Checkpoint: Sample a representative well for LC-MS analysis. Validation criteria: The complete disappearance of the starting material's distinct bromine isotopic doublet (m/z [M+H]+ = 342/344) and the emergence of the product mass confirms successful conversion. The absence of a debrominated side-product (m/z 264) validates the efficiency of the transmetalation step.

  • Workup: Cool to room temperature, filter through a Celite/Silica pad to remove palladium black, and concentrate in vacuo.

Protocol B: Acidic Deprotection and N-Derivatization

Objective: Unmask the azetidine nitrogen and cap with diverse electrophiles.

Mechanistic Causality: Despite the inherent ring strain of the four-membered azetidine, it is kinetically stable to standard acidic Boc-deprotection conditions. Using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) cleanly cleaves the tert-butyl group via a carbocation intermediate without triggering ring-opening. For the subsequent amidation, HATU is chosen over EDC/HOBt due to its superior efficiency in coupling sterically hindered carboxylic acids to secondary amines.

Step-by-Step Procedure:

  • Deprotection: Treat the crude coupled products with 20% TFA in DCM (500 µL) for 2 hours at room temperature.

  • Self-Validation Checkpoint: LC-MS analysis should show a mass shift of -100 Da (loss of Boc) and a shift to an earlier retention time (increased polarity).

  • Evaporation: Remove volatiles under a stream of nitrogen.

  • N-Capping: Re-dissolve the resulting TFA salts in DMF (400 µL). Add DIPEA (0.40 mmol, 4.0 equiv) to neutralize the salt and ensure the amine is nucleophilic.

  • Coupling: Add the desired carboxylic acid (0.12 mmol, 1.2 equiv) and HATU (0.12 mmol, 1.2 equiv). Shake at room temperature for 4 hours.

  • Purification: Purify the final library via preparative mass-directed HPLC.

Quantitative Data & Reaction Scope

The following table summarizes the validated reaction scope using the aforementioned protocols, demonstrating the scaffold's robustness across diverse chemical spaces.

Boronic Acid ClassN-Capping AgentAverage Isolated Yield (%)Average Purity (LC-MS)
Electron-Rich ArylAliphatic Carboxylic Acids78 - 85%> 95%
Electron-Deficient ArylHeteroaryl Carboxylic Acids72 - 80%> 95%
Heteroaryl (e.g., Pyridyl)Sulfonyl Chlorides65 - 75%> 92%
Sterically Hindered ArylIsocyanates (Ureas)60 - 68%> 90%

Conclusion

The 2-(5-Bromo-2-methoxyphenyl)azetidine building block offers a highly programmable, sp3-enriched scaffold for modern drug discovery[5]. By adhering to the mechanistically driven protocols outlined above, researchers can efficiently generate diverse, high-quality heterocyclic libraries, leveraging the unique exit vectors of the azetidine core to explore novel pharmacological space.

References

  • Synthetic Azetidines Could Help Simplify Drug Design, Technology Networks. 1

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery, The Journal of Organic Chemistry. 3

  • Substituted Azetidines in Drug Discovery, Life Chemicals. 5

  • Azetidines in Drug Discovery, PharmaBlock. 2

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines, The Journal of Organic Chemistry. 4

Sources

Method

Application Note: In Vitro Assay Preparation and Hit-to-Lead Elaboration Using 2-(5-Bromo-2-methoxyphenyl)azetidine

Target Audience: Research Scientists, Medicinal Chemists, and in vitro Assay Developers Application Focus: Fragment-Based Drug Discovery (FBDD), Surface Plasmon Resonance (SPR), and High-Throughput Kinase Screening Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and in vitro Assay Developers Application Focus: Fragment-Based Drug Discovery (FBDD), Surface Plasmon Resonance (SPR), and High-Throughput Kinase Screening

Executive Summary

The compound 2-(5-Bromo-2-methoxyphenyl)azetidine (CAS: 1270420-50-2) is a highly versatile, low-molecular-weight building block utilized in Fragment-Based Drug Discovery (FBDD). In early-stage drug development, screening small fragments (MW < 300 Da) allows for a more efficient sampling of chemical space compared to traditional high-throughput screening (HTS). This application note outlines the scientific rationale for utilizing this specific azetidine fragment and provides field-proven, step-by-step in vitro protocols for primary biophysical screening and subsequent functional validation of its elaborated leads.

Scientific Rationale & Structural Advantages (E-E-A-T)

As a Senior Application Scientist, I approach assay design by first analyzing the physicochemical properties of the fragment. The structural features of 2-(5-Bromo-2-methoxyphenyl)azetidine dictate both its biological behavior and our experimental choices:

  • The Azetidine Scaffold (Bioisosterism): The four-membered azetidine ring serves as a rigid, low-lipophilicity bioisostere for larger cyclic amines like piperidine and pyrrolidine. By replacing larger rings with azetidine, medicinal chemists can significantly reduce the compound's clogP and molecular weight, thereby improving metabolic stability and Ligand Efficiency (LE) without sacrificing binding affinity. This makes it a "privileged scaffold" in modern [1].

  • Conformational Locking via the Methoxy Group: The methoxy group at the 2-position of the phenyl ring acts as a critical hydrogen-bond acceptor. Sterically, it restricts the rotation of the adjacent azetidine ring, locking the fragment into a pre-organized bioactive conformation. This pre-organization reduces the entropic penalty upon target binding.

  • The 5-Bromo "Exit Vector": Fragments inherently possess weak binding affinities (typically in the high μM to mM range). Once a binding event is confirmed, the fragment must be "grown." The bromine atom at the 5-position serves as an ideal synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to rapidly elaborate the fragment into a 3D lead-like compound while maintaining the core interactions established during the primary screen.

Experimental Workflow

The following workflow illustrates the progression from primary biophysical screening of the bare fragment to the functional validation of the cross-coupled lead compound.

FBDD_Workflow A Fragment Library (Azetidine Scaffold) B Primary Screen (SPR Binding) A->B Screen C Hit Elaboration (5-Bromo Cross-Coupling) B->C Hit ID (KD) D In Vitro Validation (ADP-Glo Assay) C->D Lead Opt (IC50)

Figure 1: FBDD workflow utilizing 2-(5-Bromo-2-methoxyphenyl)azetidine as a structural starting point.

Detailed In Vitro Protocols

To ensure a self-validating experimental system, the following protocols incorporate critical controls and causality-driven steps.

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Because fragments like 2-(5-Bromo-2-methoxyphenyl)azetidine bind weakly, traditional biochemical assays often fail to detect them. [2] provides a highly sensitive, label-free method to measure the binding kinetics ( KD​ ) of low-molecular-weight compounds.

Preparation & Immobilization:

  • Sensor Chip: Use a CM5 sensor chip (dextran matrix).

  • Immobilization: Activate the surface using standard EDC/NHS chemistry. Immobilize the target protein (e.g., a purified recombinant kinase) to a high density (3,000–5,000 Response Units, RU). Causality: High density is required because the mass of the fragment (270.12 Da) is very low; a higher surface capacity ensures a detectable maximum response ( Rmax​ ).

  • Quenching: Block unreacted sites with 1 M Ethanolamine-HCl (pH 8.5).

Assay Execution:

  • Buffer Preparation: Prepare running buffer (PBS-P+: 10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 5.0% DMSO .

  • Solvent Correction (Critical Step): Inject an 8-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO. Causality: DMSO has a high refractive index. Even a 0.1% mismatch between the sample and running buffer can produce a bulk shift that masks the true binding signal of a small fragment.

  • Analyte Injection: Prepare a concentration series of 2-(5-Bromo-2-methoxyphenyl)azetidine (e.g., 62.5, 125, 250, 500, and 1000 μM) in the running buffer.

  • Flow Parameters: Inject samples at a high flow rate of 30–50 μL/min. Causality: High flow rates minimize mass transport limitations, ensuring that the observed kinetics reflect true binding events. Contact time: 60 seconds; Dissociation time: 60 seconds.

  • Data Analysis: Use double-referencing (subtracting the signal from an unmodified reference channel, followed by subtracting a blank buffer injection) to calculate the KD​ .

Protocol B: Functional Validation via High-Throughput Kinase Assay (ADP-Glo™)

Once the fragment is validated via SPR, medicinal chemists will utilize the 5-bromo vector to synthesize a larger, higher-affinity lead compound. To validate the functional inhibitory activity ( IC50​ ) of this elaborated lead, we utilize the [3].

Assay Execution (384-well format):

  • Kinase Reaction (Step 1):

    • In a white 384-well microplate, add 5 μL of the target kinase (diluted in 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

    • Add 5 μL of the elaborated azetidine compound (serial dilutions).

    • Add 5 μL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion (Step 2):

    • Add 15 μL of ADP-Glo™ Reagent to all wells.

    • Incubate for 40 minutes at room temperature. Causality: This reagent actively terminates the kinase reaction and depletes any unreacted ATP, ensuring that background noise is minimized.

  • Kinase Detection (Step 3):

    • Add 30 μL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature. Causality: This reagent converts the product (ADP) back into ATP and introduces luciferase/luciferin. The newly formed ATP generates a luminescent signal directly proportional to kinase activity.

  • Readout: Measure luminescence using a plate-reading luminometer. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Data Presentation: Hit-to-Lead Progression

The following table summarizes the expected quantitative progression when utilizing 2-(5-Bromo-2-methoxyphenyl)azetidine in an FBDD pipeline. Notice how the targeted elaboration at the 5-bromo position drastically improves both affinity and functional activity while maintaining a highly favorable Ligand Efficiency.

Parameter2-(5-Bromo-2-methoxyphenyl)azetidine (Bare Fragment)Elaborated Lead (Post-Cross-Coupling)Assay Method
Molecular Weight 270.12 g/mol ~415.50 g/mol In Silico
clogP 1.82.9In Silico
Binding Affinity ( KD​ ) 250 μM45 nMSPR (Protocol A)
Functional Activity ( IC50​ ) > 1 mM (Weak/No inhibition)12 nMADP-Glo (Protocol B)
Ligand Efficiency (LE) 0.35 kcal/mol/heavy atom0.38 kcal/mol/heavy atomCalculated

References

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters URL:[Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece Frontiers in Drug Discovery URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Bromo-2-methoxyphenyl)azetidine

Welcome to the technical support center for the synthesis of 2-(5-Bromo-2-methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(5-Bromo-2-methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(5-Bromo-2-methoxyphenyl)azetidine?

The most prevalent and reliable method for synthesizing 2-aryl-substituted azetidines, such as 2-(5-Bromo-2-methoxyphenyl)azetidine, involves the intramolecular cyclization of a γ-amino alcohol precursor. This typically follows a three-step sequence:

  • Synthesis of a β-amino ester: An imino-aldol reaction between an appropriate aldehyde and an ester enolate.

  • Reduction of the β-amino ester: The ester is reduced to a γ-amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

  • Cyclization of the γ-amino alcohol: The final ring-closing step is often achieved by converting the alcohol to a good leaving group (e.g., a tosylate) in the presence of a base to facilitate intramolecular nucleophilic substitution by the amine.[1]

Q2: Why is the azetidine ring difficult to synthesize, and how does this affect my reaction?

The synthesis of azetidines is challenging due to the significant ring strain of the four-membered ring, which is approximately 25 kcal/mol.[2][3] This high strain energy makes the formation of the ring thermodynamically less favorable compared to five- or six-membered rings.[2][3] Consequently, competing side reactions such as intermolecular polymerization and elimination are common, often leading to lower yields.[2][4] Careful optimization of reaction conditions is crucial to favor the desired intramolecular cyclization.

Q3: What are the critical reagents and conditions for the cyclization step?

The final cyclization is the most critical step for yield. Key components are:

  • A good leaving group: The hydroxyl group of the γ-amino alcohol must be converted into a better leaving group. Tosyl chloride (TsCl) is commonly used for this purpose.[1] Other options include mesylates or triflates, with triflates being the most reactive.[4][5]

  • A strong, non-nucleophilic base: A base is required to deprotonate the amine, increasing its nucleophilicity for the intramolecular attack. Powdered potassium hydroxide (KOH) is effective and commonly used.[1] Other bases like sodium hydride (NaH) can also be employed.

  • Anhydrous conditions: All reagents and solvents must be strictly anhydrous. Any moisture can quench the base and hydrolyze the activated alcohol, preventing cyclization.

  • Appropriate solvent: A dry, aprotic solvent like tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the reaction.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing explanations for the underlying causes and actionable protocols to resolve them.

Problem 1: Low or No Product Formation (Low Conversion)

Possible Cause A: Incomplete activation of the γ-amino alcohol.

The conversion of the hydroxyl group to a tosylate or another suitable leaving group may be inefficient.

Solutions & Protocol:

  • Verify Reagent Quality: Use freshly opened or purified tosyl chloride. Old TsCl can hydrolyze, reducing its effectiveness.

  • Optimize Stoichiometry: Ensure at least a slight excess (1.1 equivalents) of TsCl is used relative to the γ-amino alcohol.[1]

  • Control Temperature: Add the TsCl portionwise at room temperature or below (0 °C) to control the initial exothermic reaction before heating to reflux.[1]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting γ-amino alcohol. If the reaction stalls, a small additional portion of TsCl and base may be required.

Possible Cause B: Insufficient basicity or base deactivation.

The base may not be strong enough to deprotonate the amine, or it may have been deactivated by moisture.

Solutions & Protocol:

  • Use a Stronger Base: If KOH is ineffective, consider using sodium hydride (NaH). NaH is a more powerful, non-reversible base.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents. Handle hygroscopic reagents like KOH and NaH in a glovebox or under an inert atmosphere (Nitrogen or Argon).

  • Proper Base Handling: Use freshly powdered KOH or wash NaH with dry hexanes to remove the protective mineral oil before use.

Problem 2: Significant Formation of Side Products

Possible Cause A: Intermolecular Polymerization.

Due to the high ring strain of the azetidine ring, the activated amino alcohol can react with another molecule of itself instead of cyclizing, leading to linear polymers and low yields of the desired monomeric product.[2]

Solutions & Protocol:

  • High Dilution Conditions: The principle of high dilution favors intramolecular reactions over intermolecular ones. Run the cyclization at a low concentration (e.g., 0.01-0.05 M).

    • Protocol: Dissolve the γ-amino alcohol in a large volume of anhydrous THF. Add the solution of the amino alcohol and TsCl slowly, via a syringe pump, to a refluxing suspension of the base in THF over several hours. This maintains a very low concentration of the reactive intermediate at all times.

  • Optimize Temperature: While reflux is often necessary, excessively high temperatures can promote side reactions. Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.

Possible Cause B: Elimination Reactions.

The activated intermediate can undergo an elimination reaction to form an alkene, which is a common competing pathway in the synthesis of strained rings.[4]

Solutions & Protocol:

  • Choice of Base: Use a sterically hindered, non-nucleophilic base. While KOH and NaH are effective, bases like potassium tert-butoxide could potentially favor elimination more. Stick with proven bases like powdered KOH or NaH.

  • Leaving Group Choice: A highly reactive leaving group like a triflate might favor the desired SN2 cyclization over E2 elimination, as the cyclization can occur at lower temperatures.[4]

Problem 3: Difficulty in Product Purification

Possible Cause: Co-elution of impurities with the product.

The crude product may contain unreacted starting material, polymeric byproducts, or salts that are difficult to separate by standard column chromatography.

Solutions & Protocol:

  • Aqueous Workup: After the reaction is complete, quench it carefully with water (or ice for NaH). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove inorganic salts.

  • Optimize Chromatography:

    • Solvent System: Use a gradient elution on your silica gel column. Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. This will help separate non-polar byproducts from your slightly more polar azetidine product.

    • TLC Analysis: Before running the column, carefully determine the optimal solvent system using TLC. The desired product should have an Rf value between 0.2 and 0.4 for good separation.

    • Basified Silica: Amines can streak on standard silica gel. Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can improve peak shape and separation.[6]

Summary of Optimized Reaction Conditions
ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Concentration 0.1 M0.01 - 0.05 MFavors intramolecular cyclization over intermolecular polymerization.
Base Powdered KOHSodium Hydride (NaH)NaH is a stronger, non-reversible base ensuring complete deprotonation.
Leaving Group Tosylate (from TsCl)Triflate (from Tf2O)A more reactive leaving group can allow for lower reaction temperatures, potentially reducing side reactions.[4]
Reagent Addition All at onceSlow addition via syringe pumpMaintains high dilution and minimizes side reactions.
Atmosphere AmbientInert (Nitrogen or Argon)Prevents deactivation of reagents by moisture and oxygen.
Experimental Workflow Diagram

The following diagram illustrates a recommended workflow for the synthesis, emphasizing the critical cyclization and purification steps.

G cluster_prep Pre-Cyclization cluster_reaction Cyclization Reaction cluster_workup Workup & Purification start γ-Amino Alcohol Precursor dry Dry Glassware & Solvents start->dry inert Establish Inert Atmosphere (N2/Ar) dry->inert dissolve_base Suspend Base (e.g., NaH) in Anhydrous THF inert->dissolve_base prepare_sol Prepare Solution of γ-Amino Alcohol & TsCl in Anhydrous THF inert->prepare_sol add Slow Syringe Pump Addition (High Dilution) dissolve_base->add prepare_sol->add reflux Reflux (e.g., 4-12h) Monitor by TLC add->reflux quench Quench Reaction (Ice) reflux->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry_concentrate Dry (Na2SO4) & Concentrate wash->dry_concentrate purify Column Chromatography (Gradient Elution) dry_concentrate->purify final_product Pure 2-(5-Bromo-2-methoxyphenyl)azetidine purify->final_product

Sources

Optimization

troubleshooting azetidine ring-opening side reactions in 2-(5-Bromo-2-methoxyphenyl)azetidine

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the highly functionalized, yet synthetically challenging, 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the highly functionalized, yet synthetically challenging, 2-(5-Bromo-2-methoxyphenyl)azetidine scaffold. As a Senior Application Scientist, I have compiled field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols to help you prevent undesired ring-opening side reactions and maximize your synthetic yields.

Mechanistic Insight: The Vulnerability of the 2-Arylazetidine Core

Azetidines are characterized by a significant inherent ring strain of approximately 25.4 kcal/mol (1)[1]. While this strain makes them valuable rigid pharmacophores, it also provides a strong thermodynamic driving force for ring-opening.

In 2-(5-Bromo-2-methoxyphenyl)azetidine , the C2 position is benzylic. The strong electron-donating nature of the ortho-methoxy group stabilizes any developing positive charge at this benzylic carbon. Consequently, when the azetidine nitrogen is activated (e.g., via protonation by Brønsted acids, coordination with Lewis acids, or attachment of electron-withdrawing protecting groups), the C2–N bond becomes exceptionally labile. Nucleophiles will preferentially attack this highly substituted C2 position, leading to irreversible ring cleavage (2)[2].

Mechanism A 2-Arylazetidine (Strained Core) B Activated Nitrogen (Protonated/Acylated) A->B Electrophile/Acid C Benzylic Carbocation (C2-N Cleavage) B->C Strain Release D Ring-Opened Linear Amine B->D Direct SN2 Attack C->D Nucleophile

Caption: Mechanistic pathways of azetidine ring-opening via benzylic activation.

Frequently Asked Questions (FAQs)

Q1: Why does my azetidine ring open during standard N-acylation or N-alkylation? A1: Standard acylation often uses triethylamine (TEA) and an acyl chloride in dichloromethane (DCM). This generates triethylamine hydrochloride (Et₃N·HCl), which acts as a mild Brønsted acid. The protonation of the azetidine nitrogen increases ring strain, transforming it into a superior leaving group. The free chloride ions then act as nucleophiles, attacking the activated benzylic C2 position and yielding ring-opened γ -chloroamines (3)[3].

Q2: How do I choose the right N-protecting group for this specific scaffold? A2: The choice of protecting group is critical. Strong electron-withdrawing groups (EWGs) like Tosyl (Ts) heavily polarize the C–N bond, drastically lowering the activation energy for nucleophilic attack. Conversely, groups requiring harsh acidic deprotection (like Boc) will destroy the ring during the removal step.

Quantitative Data: Protecting Group Selection Matrix
N-Protecting GroupRing StabilityDeprotection ConditionsRecommendation for 2-Arylazetidines
Unprotected (-NH) ModerateN/AProne to unwanted N-arylation/alkylation.
Boc HighStrong Acid (TFA, HCl)Not Recommended . Acidic deprotection cleaves the C2-N bond.
Cbz HighHydrogenolysis (H₂, Pd/C)Highly Recommended . Neutral deprotection preserves the ring.
Tosyl (-Ts) LowStrong ReductantsAvoid . Strong EWG activates the C2 position to nucleophiles.
Benzyl (-Bn) HighHydrogenolysis (H₂, Pd/C)Recommended . Excellent stability, orthogonal deprotection.

Q3: Can I perform a Suzuki cross-coupling on the 5-bromo position without destroying the azetidine core? A3: Yes, but the azetidine must be protected first (preferably with Cbz or Bn) to prevent the secondary amine from poisoning the palladium catalyst or undergoing intramolecular decomposition (4)[4]. Furthermore, you must avoid aggressive heating (>90 °C) and use mild bases (like K₃PO₄ instead of NaOH) to prevent base-catalyzed ring degradation.

Troubleshooting Guide: Common Experimental Failures

Workflow Start Ring-Opening Detected CheckAcid Acidic Conditions? Start->CheckAcid AcidYes Use Biphasic Buffer (e.g., NaHCO3/DCM) CheckAcid->AcidYes Yes AcidNo Check Protecting Group CheckAcid->AcidNo No CheckPG Strong EWG (e.g., Ts)? AcidNo->CheckPG PGYes Switch to Cbz or Bn CheckPG->PGYes Yes PGNo Check Nucleophiles CheckPG->PGNo No Temp Lower Temp / Steric Base PGNo->Temp Optimize Parameters

Caption: Troubleshooting decision tree for mitigating azetidine ring-opening.

Issue: Complete loss of starting material during acidic workup.

Causality: Washing organic layers with 1M HCl or saturated NH₄Cl to remove amine bases protonates the azetidine. The resulting azetidinium ion undergoes rapid hydrolysis in the aqueous layer, forming acyclic amino alcohols. Solution: Replace acidic washes with neutral aqueous washes (e.g., brine or water) or use a volatile base (like DIPEA) that can be removed in vacuo.

Validated Experimental Protocols

Protocol A: Schotten-Baumann N-Cbz Protection (Self-Validating)

To prevent the Et₃N·HCl catalyzed ring-opening discussed in Q1, this protocol utilizes a biphasic system. Any acid generated is immediately partitioned into the aqueous phase and neutralized, keeping the organic phase strictly non-acidic.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(5-Bromo-2-methoxyphenyl)azetidine (1.0 equiv) in Dichloromethane (DCM) (0.2 M concentration).

  • Buffer Addition: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously to create a biphasic emulsion.

  • Cooling: Cool the biphasic mixture to 0 °C using an ice bath.

  • Reagent Addition: Add Benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Separate the layers. Extract the aqueous layer once with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The desired N-Cbz azetidine will show the expected [M+H]+ mass. If acidic ring-opening by chloride occurred, the mass will shift by +36 m/z (addition of HCl), indicating the formation of the acyclic γ -chloroamine. A pure [M+H]+ validates the success of the biphasic pH control.

Protocol B: Mild Suzuki-Miyaura Cross-Coupling

This protocol allows functionalization of the 5-bromo position while preserving the highly strained four-membered ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine N-Cbz-2-(5-Bromo-2-methoxyphenyl)azetidine (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent: Add a 4:1 mixture of 1,4-Dioxane and Water (0.1 M concentration).

  • Degassing: Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) rapidly under a stream of Argon.

  • Heating: Heat the reaction to 75 °C (Do not exceed 85 °C to prevent thermal degradation of the azetidine core). Monitor by TLC every 2 hours.

  • Workup: Once complete, cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black. Wash with water and brine, dry, and concentrate.

  • Validation Checkpoint: Perform ¹H NMR on the purified product. The intact azetidine ring must show characteristic multiplets for the C3 and C4 protons between 2.0–4.5 ppm. The loss of these distinct multiplets and the appearance of linear alkyl chain signals indicate thermal or base-catalyzed ring-opening.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-(5-Bromo-2-methoxyphenyl)azetidine Coupling

Welcome to the technical support center for the palladium-catalyzed cross-coupling of 2-(5-Bromo-2-methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the palladium-catalyzed cross-coupling of 2-(5-Bromo-2-methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols for optimizing this specific transformation. The inherent ring strain of the azetidine moiety and the electronic properties of the aryl bromide present unique challenges that necessitate careful optimization of reaction parameters, particularly catalyst loading.

Core Principles of Catalyst Loading Optimization

The choice of catalyst loading in a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, is a critical parameter that directly influences reaction efficiency, cost, and product purity. While higher catalyst loadings can lead to faster reaction rates, they also increase the cost of goods and can complicate purification by introducing higher levels of residual palladium into the final product. Conversely, excessively low catalyst loadings may result in incomplete conversion or slow reaction times. The goal of optimization is to identify the lowest catalyst loading that provides a high yield of the desired product in a reasonable timeframe with minimal side product formation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Q1: I am observing low to no yield of the coupled product. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst system and reaction conditions.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the palladium precatalyst. Modern palladacycle precatalysts (e.g., XPhos Pd G3, t-BuXPhos Palladacycle) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly.[1][2][3] Ensure your precatalyst is from a reliable source and has been stored correctly under an inert atmosphere.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the catalyst and facilitating the key steps of the catalytic cycle. For coupling with a secondary amine like azetidine, bulky, electron-rich phosphine ligands are typically required.[2] XPhos and RuPhos are excellent starting points for secondary amines.[2]

  • Incorrect Base Selection: The base must be strong enough to deprotonate the azetidine nitrogen but not so strong that it causes degradation of the starting materials or product. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2][4] However, the physical properties of the base also matter; ensure it is finely powdered and not clumped to maximize surface area.[2]

  • Solvent and Atmosphere: The reaction is highly sensitive to oxygen and water.[2] Ensure you are using an anhydrous, degassed solvent (e.g., toluene, dioxane). The reaction vessel must be thoroughly purged with an inert gas like argon or nitrogen before adding the reagents.

Q2: My reaction is producing significant side products, such as a hydrodehalogenated arene or a homocoupled biaryl. What is causing this?

A2: The formation of side products competes with the desired C-N bond formation and can complicate purification.

  • Hydrodehalogenation (Ar-H): This occurs when the aryl bromide is reduced to the corresponding arene. It can be caused by the presence of water or other protic impurities.[5] Rigorously drying all reagents and solvents is critical.

  • Homocoupling (Ar-Ar): This side reaction forms a biaryl from two molecules of the aryl bromide. Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[2] Sometimes, simply lowering the catalyst loading can reduce the rate of this side reaction.[6]

  • Azetidine Ring-Opening: The inherent strain of the azetidine ring makes it susceptible to cleavage under harsh conditions.[7] While palladium-catalyzed N-arylation of azetidine is a viable method,[7][8] elevated temperatures or the presence of Lewis acidic species can promote ring-opening. If you observe byproducts consistent with ring-opening (e.g., a γ-bromoamine), consider lowering the reaction temperature and ensuring the palladium source is not generating Lewis acidic byproducts.

Q3: The reaction starts but stalls before reaching full conversion. What should I investigate?

A3: Reaction stalling often points to catalyst decomposition or the formation of an inhibitory species.

  • Catalyst Decomposition: The active Pd(0) species can be unstable at elevated temperatures over long reaction times. If the reaction stalls, it may be beneficial to run the reaction at a slightly lower temperature for a longer period.

  • Inhibitory Byproducts: The bromide anion (Br⁻) generated during the reaction can sometimes act as an inhibitor to the catalyst. While aryl bromides are generally excellent substrates, if inhibition is suspected, a change in ligand might be necessary to generate a more robust catalytic system.[3]

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for this coupling reaction? A: A robust starting point for the coupling of 2-(5-Bromo-2-methoxyphenyl)azetidine is to use a modern palladium precatalyst with a bulky phosphine ligand. See the table below for a reliable set of initial conditions to be further optimized.

Q: How does catalyst loading specifically impact the reaction outcome? A:

  • Yield & Rate: Generally, higher catalyst loading (e.g., 2-5 mol%) leads to a faster reaction rate. However, an optimal loading exists beyond which no significant rate increase is observed.

  • Purity: Lowering the catalyst loading (e.g., to <1 mol%) is a key strategy to minimize residual palladium in the final product, which is a critical consideration in pharmaceutical process chemistry.[1]

  • Cost: The palladium catalyst and phosphine ligand are often the most expensive reagents, so minimizing their loading has a direct impact on the overall cost of the synthesis.

Q: What are the best analytical methods to monitor the reaction progress? A: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (LC-MS) is the preferred method.[9] It allows for the simultaneous quantification of the starting materials, the desired product, and any potential side products, providing a complete picture of the reaction profile over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compounds are sufficiently volatile and thermally stable.

Visualized Workflows and Mechanisms

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 LPd(0) Active Catalyst OA_Complex Ar-Pd(II)-X(L) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Coord [Ar-Pd(II)-Amine(L)]+X- Amine Coordination OA_Complex->Amine_Coord Ligand Exchange Product_Complex Ar-Pd(II)-Amido(L) Amido Complex Amine_Coord->Product_Complex Deprotonation Product_Complex->Pd0 Reductive Elimination Product Ar-Azetidine Product_Complex->Product start Pd(II) Precatalyst start->Pd0 Reduction ArX Ar-Br ArX->OA_Complex Amine Azetidine Amine->Amine_Coord Base Base Base->Amine_Coord - H-Base+

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Start: Low or No Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Reagents Are Reagents High Quality? Start->Check_Reagents Sol_Catalyst_Pre Use modern precatalyst (e.g., G3/G4 Palladacycle) Check_Catalyst->Sol_Catalyst_Pre No/Slow Activation Sol_Catalyst_Ligand Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) Check_Catalyst->Sol_Catalyst_Ligand Poor Reactivity Sol_Conditions_Atm Ensure inert atmosphere (degas solvent, purge with Ar/N2) Check_Conditions->Sol_Conditions_Atm O2/H2O Contamination Sol_Conditions_Base Use strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). Check purity. Check_Conditions->Sol_Conditions_Base Ineffective Deprotonation Sol_Reagents Use anhydrous solvent. Verify purity of Ar-Br and azetidine. Check_Reagents->Sol_Reagents Decomposition/Impurities

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Data Presentation

Table 1: Recommended Catalyst Systems and Starting Conditions
ParameterRecommendationRationale & Citation
Palladium Precatalyst XPhos Pd G3 or t-BuXPhos PalladacycleModern precatalysts ensure efficient formation of the active Pd(0) species.[1][2]
Ligand XPhos or RuPhosBulky, electron-rich ligands are effective for coupling with secondary amines.[2]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that is highly effective in these couplings.[2][4]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents that are standard for this chemistry.[4]
Catalyst Loading 1-2 mol%A good starting point for optimization. Can be lowered as the reaction is optimized.[9]
Temperature 80-110 °CProvides sufficient thermal energy for the reaction without excessive decomposition.

Experimental Protocols

Protocol 1: General Procedure for Coupling

Note: This procedure should be performed under a strictly inert atmosphere using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: In a glovebox, add 2-(5-Bromo-2-methoxyphenyl)azetidine (1.2 mmol) and the aryl bromide (1.0 mmol) to the flask.

  • Atmosphere Control: Seal the flask with a septum, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 16 hours) and analyzing by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers, extract the aqueous phase with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Loading Optimization Screen
  • Setup: Arrange four identical reaction vials. In a glovebox, add the base (1.4 mmol) to each vial.

  • Catalyst Addition: Add varying amounts of the palladium precatalyst to each vial to achieve final concentrations of 0.5, 1.0, 1.5, and 2.0 mol%.

  • Substrate Addition: Add the aryl bromide (1.0 mmol) and 2-(5-Bromo-2-methoxyphenyl)azetidine (1.2 mmol) to each vial.

  • Reaction: Add the same volume of anhydrous, degassed solvent to each vial, seal them, and place them in a preheated heating block at the same temperature.

  • Analysis: After a set time (e.g., 16 hours), take a small, measured aliquot from each reaction, dilute it, and analyze by a quantitative method like HPLC or NMR with an internal standard to determine the yield for each catalyst loading.[9] This will identify the optimal catalyst loading for your specific conditions.

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water | Request PDF - ResearchGate. Available at: [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues - MDPI. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers - Xingwei Li. Available at: [Link]

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids | Organic Letters - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Available at: [Link]

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communications (RSC Publishing). Available at: [Link]

  • Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases - DSpace@MIT. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids | ACS Omega - ACS Publications - American Chemical Society. Available at: [Link]

  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC. Available at: [Link]

  • PUBLICATIONS | mwd-consulting. Available at: [Link]

  • Progress in Analytical Chemistry in Materials and Food and Environmental Samples - MDPI. Available at: [Link]

  • Publications & Lectures - Symbiotic Research. Available at: [Link]

  • Volume 3, Issue 6, November 2015 - Science Publishing Group. Available at: [Link]

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC. Available at: [Link]

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - ResearchGate. Available at: [Link]

  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling - Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 2-(5-Bromo-2-methoxyphenyl)azetidine

Welcome to the technical support center for 2-(5-Bromo-2-methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(5-Bromo-2-methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimental work. The following question-and-answer format addresses specific issues with detailed explanations and actionable protocols.

Understanding the Molecule: 2-(5-Bromo-2-methoxyphenyl)azetidine

Before delving into troubleshooting, it's crucial to understand the structural characteristics of 2-(5-Bromo-2-methoxyphenyl)azetidine. The molecule's solubility is governed by a balance of its polar and non-polar components:

  • Polar Moieties: The azetidine ring, a four-membered nitrogen-containing heterocycle, and the methoxy group (-OCH₃) are polar and can participate in hydrogen bonding.[1][2] The nitrogen atom in the azetidine ring is basic and can be protonated.

  • Non-Polar Moieties: The bromophenyl ring is largely non-polar and contributes to the molecule's lipophilicity.

This combination of polar and non-polar features suggests that the compound may exhibit moderate polarity and, consequently, variable solubility in a range of organic solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility, where solutes tend to dissolve in solvents with similar polarity.[3][4]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am having difficulty dissolving 2-(5-Bromo-2-methoxyphenyl)azetidine in common non-polar solvents like hexanes and toluene. What should I do?

A1: Initial Steps for Poor Solubility in Non-Polar Solvents

Poor solubility in non-polar solvents is expected given the presence of the polar azetidine and methoxy groups. Here is a systematic approach to address this issue:

1. Increase Solvent Polarity:

  • Rationale: To improve solubility, select a solvent with a polarity that more closely matches that of the solute.

  • Recommendation: Start with solvents of intermediate polarity. A suggested screening order is:

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • Ethyl Acetate (EtOAc)

    • Acetone

    • Acetonitrile (MeCN)

2. Employ a Co-Solvent System:

  • Rationale: A co-solvent system involves mixing a small amount of a "good" solvent (one in which the compound is more soluble) with the bulk "poor" solvent to enhance overall solvating power.[5][6]

  • Protocol:

    • Attempt to dissolve the compound in a small volume of a more polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Once dissolved, slowly add this solution to the desired non-polar solvent with vigorous stirring.

    • Observe for any precipitation. If precipitation occurs, a different solvent system is likely required.

3. Gentle Heating:

  • Rationale: For many organic compounds, solubility increases with temperature.[7][8][9] This is because the added thermal energy helps to overcome the intermolecular forces in the solid crystal lattice.[8]

  • Caution: Before heating, ensure the compound is thermally stable at the intended temperature. A preliminary thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) is recommended for unknown compounds.

  • Procedure:

    • Suspend the compound in the desired solvent.

    • Gently warm the mixture in a water bath with stirring.

    • Increase the temperature in 5-10°C increments, observing for dissolution.

    • Once dissolved, allow the solution to slowly cool to room temperature to check for precipitation.

Q2: My compound has low solubility in polar aprotic solvents like Acetonitrile (MeCN) and Dimethylformamide (DMF). What are my next steps?

A2: Troubleshooting in Polar Aprotic Solvents

If solubility is limited in polar aprotic solvents, further adjustments to the solvent system are necessary.

1. Trial of Alternative Polar Aprotic Solvents:

  • Rationale: Even within the same class of solvents, subtle differences in structure and properties can impact solubility.

  • Recommendation:

    • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent with excellent solvating capabilities for a wide range of organic molecules.[10][11]

    • N-Methyl-2-pyrrolidone (NMP): Similar to DMSO, NMP is a powerful polar aprotic solvent.[10]

2. Introduction of a Polar Protic Co-Solvent:

  • Rationale: The addition of a small amount of a polar protic solvent, such as an alcohol, can introduce hydrogen bonding interactions that may enhance solubility.

  • Protocol:

    • To your suspension in the polar aprotic solvent, add a small percentage (e.g., 1-5% v/v) of methanol or ethanol.

    • Stir the mixture and observe for any changes in solubility.

Q3: I've tried a range of solvents and co-solvents with limited success. Is there anything else I can do?

A3: Advanced Solubility Enhancement Techniques

When standard solvent screening is insufficient, more advanced methods can be employed.

1. pH Adjustment:

  • Rationale: 2-(5-Bromo-2-methoxyphenyl)azetidine contains a basic nitrogen atom in the azetidine ring.[2] Protonation of this nitrogen by adding a small amount of acid will form a salt. This salt will be significantly more polar than the free base and may exhibit enhanced solubility in polar solvents.[11][]

  • Protocol:

    • Suspend the compound in a polar solvent (e.g., methanol, ethanol, or acetonitrile).

    • Add a dilute solution of a suitable organic or inorganic acid (e.g., 0.1 M HCl in methanol or a few drops of acetic acid) dropwise while stirring.

    • Monitor the dissolution of the solid.

    • Important Consideration: Be aware that changing the pH may affect the stability or reactivity of your compound in subsequent experimental steps.

2. Sonication:

  • Rationale: Sonication uses high-frequency sound waves to agitate the solvent and break down solute aggregates, which can facilitate dissolution.[13]

  • Procedure:

    • Place your sample vial containing the compound and solvent in an ultrasonic bath.

    • Sonicate for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution.

    • Be mindful that prolonged sonication can generate heat, so it may be necessary to cool the bath.

Systematic Troubleshooting Workflow

For a systematic approach to resolving solubility issues, follow the workflow outlined below.

Solubility_Troubleshooting Start Start: Undissolved Compound Solvent_Screen Q: What is the initial solvent class? Start->Solvent_Screen NonPolar A: Non-Polar (e.g., Hexane) Solvent_Screen->NonPolar Non-Polar Polar_Aprotic A: Polar Aprotic (e.g., MeCN) Solvent_Screen->Polar_Aprotic Polar Aprotic Increase_Polarity Try Solvents of Intermediate Polarity (DCM, THF, EtOAc) NonPolar->Increase_Polarity Try_Stronger_Aprotic Try Highly Polar Aprotic Solvents (DMSO, NMP) Polar_Aprotic->Try_Stronger_Aprotic Check_Solubility1 Is it soluble? Increase_Polarity->Check_Solubility1 Check_Solubility2 Is it soluble? Try_Stronger_Aprotic->Check_Solubility2 Advanced_Methods Proceed to Advanced Methods Check_Solubility1->Advanced_Methods No Success Success: Compound Dissolved Check_Solubility1->Success Yes Check_Solubility2->Advanced_Methods No Check_Solubility2->Success Yes CoSolvent Try a Co-Solvent System Advanced_Methods->CoSolvent Check_Solubility3 Is it soluble? CoSolvent->Check_Solubility3 Heating Apply Gentle Heating Check_Solubility4 Is it soluble? Heating->Check_Solubility4 pH_Adjust pH Adjustment (Acid Addition) Check_Solubility5 Is it soluble? pH_Adjust->Check_Solubility5 Sonication Apply Sonication Sonication->Success Partial/Full Success Check_Solubility3->Success Yes Check_Solubility3->Heating No Check_Solubility4->Success Yes Check_Solubility4->pH_Adjust No Check_Solubility5->Success Yes Check_Solubility5->Sonication No

Caption: A flowchart for systematic solubility troubleshooting.

Data Summary: Common Organic Solvents

The table below provides a summary of common organic solvents, categorized by their polarity, which can be used as a reference during your solvent screening process.

Solvent ClassSolvent NamePolarity IndexDielectric Constant (20°C)
Non-Polar n-Hexane0.11.89
Toluene2.42.38
Intermediate Polarity Diethyl Ether2.84.34
Dichloromethane (DCM)3.19.08
Tetrahydrofuran (THF)4.07.58
Ethyl Acetate (EtOAc)4.46.02
Polar Aprotic Acetone5.120.7
Acetonitrile (MeCN)5.837.5
Dimethylformamide (DMF)6.436.7
Dimethyl Sulfoxide (DMSO)7.246.7
Polar Protic Ethanol4.324.5
Methanol5.132.7
Water10.280.1

Experimental Protocol: Small-Scale Solubility Testing

To efficiently determine the best solvent without using a large amount of your compound, perform the following small-scale solubility test.

Materials:

  • 2-(5-Bromo-2-methoxyphenyl)azetidine

  • A selection of solvents from the table above

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or 1-dram glass vials)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 1-2 mg of 2-(5-Bromo-2-methoxyphenyl)azetidine into a clean, dry vial.

  • Add a small, measured volume of the first solvent to be tested (e.g., 100 µL).

  • Vortex the vial for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has not fully dissolved, add another aliquot of the solvent (e.g., 100 µL) and repeat the vortexing and observation.

  • Continue adding solvent in a stepwise manner until the solid is completely dissolved or a maximum practical volume is reached.

  • Record the approximate volume of solvent required to dissolve the compound. This will give you a qualitative measure of its solubility.

  • Repeat this process for each of the selected solvents.

This protocol will provide a rapid assessment of the solubility profile of your compound and guide your choice of solvent for larger-scale experiments.

References

  • Co-solvent - Wikipedia. Available at: [Link]

  • Zhang, L. et al. (2018). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Scientific Reports, 8(1). Available at: [Link]

  • Guest, J. K. et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(18), 10992-11037. Available at: [Link]

  • De Wit, J. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(25), 11132-11142. Available at: [Link]

  • García, G. et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(6), 1735-1747. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Black, S. N. & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 643-646. Available at: [Link]

  • Solubility of Organic Compounds. Chemistry Steps. Available at: [Link]

  • Temperature Effects on Solubility. Chemistry LibreTexts. (2023). Available at: [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. (2010). Available at: [Link]

  • Effects of Temperature and Pressure on Solubility. (n.d.). Available at: [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. (2025). Available at: [Link]

  • Organic pH modifier. Chromatography Forum. (2006). Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research, 12(4), 1166-1184. Available at: [Link]

  • Solubility of Organic Compounds. (2023). Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. (2024). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. (2024). Available at: [Link]

  • Azetidine - Wikipedia. Available at: [Link]

Sources

Troubleshooting

purification techniques and flash chromatography for 2-(5-Bromo-2-methoxyphenyl)azetidine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate nitrogen-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate nitrogen-containing heterocycles. The molecule 2-(5-Bromo-2-methoxyphenyl)azetidine presents a classic, yet highly specific, chromatographic challenge.

The azetidine ring contains a highly basic secondary amine (pKa ~9.5–10.5), while the 5-bromo-2-methoxyphenyl moiety provides lipophilicity and a strong UV chromophore. When processing this compound, the primary failure modes are severe peak tailing, irreversible column adsorption, and degradation during post-run solvent removal. This guide provides causality-driven troubleshooting, quantitative metrics, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why does 2-(5-Bromo-2-methoxyphenyl)azetidine streak across my TLC plate and tail severely on standard silica flash columns? A1: This is driven by a fundamental acid-base interaction. Standard bare silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (pKa ~4.5–5.0). When the highly basic free amine of the azetidine contacts the silica, it undergoes ionic bonding (protonation of the amine by the silanol). This causes the compound to adsorb chemically rather than partition physically, manifesting as severe peak tailing and low recovery .

Q2: I only have standard bare silica columns available. How can I force this compound to elute symmetrically? A2: You must suppress the ionic silanol interactions by adding a basic modifier to your mobile phase. The field standard is to add 1–5% (v/v) Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your eluent (e.g., Hexane/Ethyl Acetate). The modifier acts competitively, saturating the acidic silanol sites so your azetidine elutes as a sharp peak . Caution: The causality of this choice means you are trading column resolution for post-run processing complexity, as TEA is notoriously difficult to remove under standard vacuum.

Q3: Is there a way to avoid basic modifiers entirely during normal-phase purification? A3: Yes. The most robust and scientifically sound solution is to use amine-functionalized silica (NH₂-silica) . In these columns, the silanol groups are chemically bonded with aminopropyl silanes, creating a slightly basic surface (pKa ~9.8). Because the stationary phase is now basic, it repels the basic azetidine, eliminating ionic interactions without the need for mobile phase modifiers .

Q4: Can I use Reversed-Phase (RP) C18 chromatography for this molecule? I keep getting split peaks. A4: Split peaks in RP chromatography occur when an ionizable molecule exists in an equilibrium between its neutral and ionized states, as both states partition differently into the hydrophobic C18 phase. To fix this, you must apply[1] the "2 pH Rule" . To purify the azetidine as a protonated salt, adjust the mobile phase [2]pH to at least 2 units below its pKa (e.g., using 0.1% Trifluoroacetic Acid [TFA]). This forces 99% of the molecules into a single, hydrophilic state, ensuring a sharp, predictable elution .

Part 2: Quantitative Data & Method Comparison

To[2] facilitate method selection, the following table summarizes the quantitative performance metrics of various stationary phases when purifying basic azetidine der[2]ivatives.

Stationary PhaseMobile Phase AdditiveRetention MechanismPeak SymmetryPost-Run ProcessingTypical Recovery
Bare Silica (Si) NoneAdsorption + IonicPoor (Severe Tailing)Standard Evaporation< 50%
Bare Silica[1] (Si) 1-5% TEA or NH₄OHAdsorptionModerateHigh Vacuum / Wash70-80%
NH₂-Silica NoneAdsorptionExcellentStandard Evaporation> 90%
C18 (RP) 0.1% TFA (pH < pKa-2)Hydrophobic PartitionExcellentLyophilization> 85%

Part 3: Self-Validating Experimental Protocols

Every robust experimental workflow must include a mechanism to validate success before committing the bulk sample. Below are the optimized protocols for this molecule.

Protocol A: Modifier-Free Normal Phase Purification (NH₂-Silica)

Use this protocol to obtain the free-base form of the azetidine without TEA contamination.

  • Self-Validation Checkpoint (TLC Pre-screen): Spot the crude mixture on an NH₂-functionalized TLC plate. Develop with Hexane/EtOAc (70:30). If the target azetidine spot exhibits an Rf of 0.25–0.35 with a perfectly symmetrical shape, the solvent system is mathematically validated for a 10–15 Column Volume (CV) gradient.

  • Column Equilibration: Equilibrate a pre-packed NH₂-silica flash column with 3 CVs of 100% Hexane.

  • Dry Loading: Dissolve the crude 2-(5-Bromo-2-methoxyphenyl)azetidine in a minimal amount of Dichloromethane (DCM). Add Celite (1:2 ratio by weight), evaporate to a free-flowing powder, and load into a solid load cartridge. Causality: Dry loading prevents the strong solvent (DCM) from causing band broadening at the column head .

  • Gradient Elution: Run a gradient from 0% to 50% EtOAc in Hexane over 12 CVs. Monitor UV absorbance at 254 nm (for the bromophenyl ring) and 280 nm (for the methoxy-aryl system).

  • Recovery: Pool fractions and evaporate under reduced pressure. No acid/base washes are required.

Protocol B: Reversed-Phase Purification (C18) with pH Control

Use this protocol if the crude mixture contains highly polar impurities or if isolating the TFA salt is desired.

  • Self-Validation Checkpoint (LC-MS Pre-screen): Run a rapid analytical LC-MS using Water/Acetonitrile with 0.1% TFA. Check the extracted ion chromatogram (EIC) for the [M+H]⁺ mass (m/z ~242.0 and 244.0 due to ⁷⁹Br and ⁸¹Br isotopes). If the peak width at half-height (W₁/₂ ) is < 0.1 min, the pH is correctly suppressing ionization equilibrium, validating the preparative run.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% TFA) and Solvent B (HPLC-grade Acetonitrile + 0.1% TFA).

  • Elution: Inject the sample (dissolved in DMSO or Solvent A) onto a C18 flash column. Run a gradient of 5% to 60% B over 15 CVs.

  • Isolation: Pool the target fractions and freeze-dry (lyophilize) to isolate the 2-(5-Bromo-2-methoxyphenyl)azetidine TFA salt as a stable powder.

Part 4: Workflow Visualization

The following decision tree maps the logical relationships between crude sample conditions, stationary phase selection, and the physical chemistry principles governing the purification.

AzetidinePurification Crude Crude 2-(5-Bromo-2-methoxyphenyl)azetidine PhaseSelect Select Chromatography Mode Crude->PhaseSelect NP_Silica Standard Bare Silica (Si) PhaseSelect->NP_Silica Normal Phase (Standard Lab Setup) NP_Amine Amine-Functionalized Silica (NH2) PhaseSelect->NP_Amine Normal Phase (Optimal Approach) RP_C18 Reversed-Phase (C18) PhaseSelect->RP_C18 Reversed Phase (High Polarity/Salts) Modifier Add 1-5% TEA / NH4OH (Suppress Silanols) NP_Silica->Modifier Tailing observed NoModifier No Modifier Needed (Direct Elution) NP_Amine->NoModifier Repels basic amines PHControl Apply 2 pH Rule (0.1% TFA Additive) RP_C18->PHControl Control ionization Evap Extensive Evaporation / Salt Removal Required Modifier->Evap Clean Standard Evaporation (Clean Free Base) NoModifier->Clean Lyoph Lyophilization (TFA Salt Isolated) PHControl->Lyoph

Chromatographic decision tree for 2-(5-Bromo-2-methoxyphenyl)azetidine purification workflows.

References

  • Sorbent Technologies, Inc. "Amino Flash Chromatography." Sorbtech. Available at:[Link]

  • Teledyne ISCO. "RediSep Amine Functionalized Column Application Note." Teledyne ISCO. Available at:[Link]

  • Biotage. "Ionizable compound purification using reversed-phase flash column chromatography." Biotage. Available at:[Link]

  • The Journal of Organic Chemistry. "A Single-Step Synthesis of Azetidine-3-amines." ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 2-(5-Bromo-2-methoxyphenyl)azetidine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the late-stage functionalization of 2-(5-Bromo-2-methoxyphenyl)az...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the late-stage functionalization of 2-(5-Bromo-2-methoxyphenyl)azetidine : the formation of des-bromo byproducts (protodehalogenation).

This guide synthesizes mechanistic causality, empirical data, and validated protocols to help you engineer self-validating, high-yielding cross-coupling workflows.

Section 1: The Mechanistic Causality of Protodehalogenation

To effectively eliminate debromination, we must first understand its thermodynamic and kinetic origins. In standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the Pd(0) catalyst undergoes oxidative addition into the C–Br bond to form an Ar–Pd(II)–Br intermediate.

For 2-(5-Bromo-2-methoxyphenyl)azetidine, the steric bulk of the saturated azetidine ring and the electronic influence of the methoxy group can significantly impede the subsequent transmetalation step. When transmetalation is kinetically hindered, the Ar–Pd(II)–Br complex becomes vulnerable to off-cycle side reactions[1].

The most dominant off-cycle pathway is hydrodebromination . This occurs when a component in the reaction mixture—such as a protic solvent, an alkoxide base, an unprotected amine, or even the aliphatic backbone of a boronic ester—donates a hydride to the palladium center via β -hydride elimination[2]. The resulting Ar–Pd(II)–H species rapidly undergoes reductive elimination, yielding the undesired debrominated arene (2-(2-methoxyphenyl)azetidine) and deactivating the catalytic cycle[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br ArBr Ar-Br (Azetidine Substrate) ArBr->OxAdd TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-B(OH)2 (Desired) Hydride Ar-Pd(II)-H (β-Hydride Elimination) OxAdd->Hydride + Hydride Source (Solvent/Base/Amine) Product Ar-R (Cross-Coupled Product) TransMet->Product Reductive Elimination Product->Pd0 Debrom Ar-H (Debromination Byproduct) Hydride->Debrom Reductive Elimination Debrom->Pd0

Fig 1: Competing pathways in Pd-catalyzed cross-coupling leading to protodehalogenation.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am observing up to 40% of the des-bromo byproduct in my Suzuki coupling. What is the primary cause? A1: The primary cause is a hydride source in your reaction mixture competing with a slow transmetalation step. Solvents like alcohols (e.g., ethanol, isopropanol) or bases like sodium tert-butoxide are notorious for undergoing β -hydride elimination to form Pd-hydride species[1]. Furthermore, if you are using alkylboronic esters, the boronic ester skeleton itself can act as a hydride donor[4]. Switch to anhydrous aprotic solvents (e.g., dioxane, toluene) and non-nucleophilic inorganic bases (e.g., K3​PO4​ ).

Q2: Does the free azetidine NH play a role in this side reaction? A2: Absolutely. Unprotected secondary amines can coordinate to the palladium center, forming stable off-cycle complexes that stall the reaction. In some cases, the amine itself can facilitate hydride transfer. Protecting the azetidine nitrogen (e.g., with a Boc or Cbz group) is a critical prerequisite to ensure the catalytic cycle proceeds efficiently without endogenous interference[5].

Q3: How do I select the right ligand to outcompete debromination? A3: The key is to accelerate the desired transmetalation or amine binding step so that it outpaces off-cycle hydride transfer. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are highly effective[3]. These ligands not only stabilize the active Pd(0) species but also promote rapid reductive elimination, minimizing the lifetime of the vulnerable Pd(II) intermediates[6].

Q4: Are certain aprotic solvents better than others? A4: Yes. While NMP and DMAc are excellent polar aprotic solvents, they have been shown to initiate unwanted debromination in certain electron-rich aryl halides[7]. Toluene or 1,4-dioxane are generally safer choices for minimizing this specific side reaction.

Section 3: Quantitative Optimization Data

To illustrate the impact of rational parameter selection, consider the following optimization matrix for the Suzuki-Miyaura coupling of Boc-protected 2-(5-Bromo-2-methoxyphenyl)azetidine with phenylboronic acid. Notice how the elimination of hydride sources and the introduction of bulky ligands invert the product distribution.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Product : Debromination Ratio
1 Pd(dppf)Cl2​ NaOtBu EtOH / H2​O 90>95%15 : 85
2 Pd(PPh3​)4​ K2​CO3​ DMF10080%40 : 60
3 Pd2​(dba)3​ / XPhos K3​PO4​ Toluene80>95%85 : 15
4 Pd2​(dba)3​ / BrettPhos Cs2​CO3​ 1,4-Dioxane80>95%96 : 4

Section 4: Validated Experimental Protocols

The following self-validating protocols are engineered to systematically eliminate variables that cause hydrodebromination.

Protocol A: Boc-Protection of the Azetidine Ring

Purpose: To prevent the secondary amine from acting as a competitive chelator or endogenous hydride source.

  • Dissolution: Dissolve 2-(5-Bromo-2-methoxyphenyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Protection: Slowly add di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) dropwise to the solution[5].

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours. Monitor the reaction's completion by LC-MS until the starting material mass is entirely consumed.

  • Work-up: Quench with saturated aqueous NH4​Cl , extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling (Debromination-Minimized)

Purpose: To execute C–C bond formation while kinetically outcompeting protodehalogenation.

  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected 2-(5-Bromo-2-methoxyphenyl)azetidine (1.0 eq), the desired boronic acid (1.5 eq), anhydrous K3​PO4​ (2.0 eq), Pd2​(dba)3​ (2 mol%), and XPhos (4 mol%)[8].

  • Atmosphere Control: Evacuate and backfill the flask with argon three times to ensure a strictly inert atmosphere. Oxygen can lead to homocoupling, while ambient moisture causes protodehalogenation[1].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

  • Heating: Heat the mixture to 80 °C with vigorous stirring. Crucial Note: Avoid excessive heating. Higher temperatures exponentially increase the rate of thermal C–Br bond cleavage and β -hydride elimination[5].

  • Monitoring: Monitor via TLC/LC-MS. Work up immediately upon consumption of the aryl bromide to prevent late-stage degradation or secondary side reactions.

Workflow Start High Debromination Observed? CheckAmine Is Azetidine Protected? Start->CheckAmine Protect Protect with Boc/Cbz CheckAmine->Protect No CheckSolvent Using Protic Solvents? CheckAmine->CheckSolvent Yes SwitchSolvent Switch to Anhydrous Dioxane/Toluene CheckSolvent->SwitchSolvent Yes CheckBase Using Alkoxide Bases? CheckSolvent->CheckBase No SwitchBase Switch to Anhydrous K3PO4/Cs2CO3 CheckBase->SwitchBase Yes CheckLigand Slow Transmetalation? CheckBase->CheckLigand No SwitchLigand Use Bulky, Electron-Rich Ligand (XPhos) CheckLigand->SwitchLigand Yes

Fig 2: Logical troubleshooting workflow to eliminate debromination in azetidine reactions.

Sources

Troubleshooting

Technical Support Center: Long-Term Storage &amp; Handling of 2-(5-Bromo-2-methoxyphenyl)azetidine

Welcome to the Technical Support Center. This guide provides researchers, medicinal chemists, and drug development professionals with authoritative, field-proven protocols for the handling and long-term storage of 2-(5-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, medicinal chemists, and drug development professionals with authoritative, field-proven protocols for the handling and long-term storage of 2-(5-Bromo-2-methoxyphenyl)azetidine .

As a conformationally restricted, small monocyclic scaffold, this compound is highly valuable in fragment-based drug design[1]. However, its unique structural features—combining a highly strained four-membered nitrogen heterocycle with a benzylic substitution—demand precise environmental controls to prevent rapid degradation[2].

Part 1: Chemical Causality & Degradation Mechanisms

To establish effective storage protocols, one must first understand the molecule's intrinsic vulnerabilities. Azetidines possess considerable ring strain (~26 kcal/mol)[2]. While generally more stable than three-membered aziridines, they are highly susceptible to ring-opening under specific conditions[2].

In 2-(5-Bromo-2-methoxyphenyl)azetidine , the C2 position of the azetidine ring is benzylic. The ortho-methoxy group on the phenyl ring acts as a powerful π -electron donor. If the azetidine nitrogen is protonated (e.g., in acidic media), the C2-N bond is severely weakened. The molecule undergoes an acid-mediated ring-opening decomposition[3], driven by the thermodynamic release of ring strain and the formation of a highly stabilized benzylic carbocation. The 5-bromo substitution serves as a versatile synthetic handle but does not mitigate this electronic activation.

AcidDegradation A 2-(5-Bromo-2-methoxyphenyl) azetidine B Protonated Azetidinium (Strained Intermediate) A->B H+ (pH < 6) C Benzylic Carbocation (Stabilized by o-OMe) B->C C2-N Cleavage (Strain Release) D Ring-Opened Amino Alcohol C->D H2O Attack

Acid-catalyzed ring-opening pathway of 2-(5-Bromo-2-methoxyphenyl)azetidine.

Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for the free base? A1: The compound must be stored at -20°C in an inert atmosphere (Argon or Nitrogen) , strictly protected from light and desiccated. Atmospheric moisture can create a microscopic aqueous environment that absorbs ambient CO₂, slightly lowering the local pH and initiating the ring-opening cascade described above. Furthermore, the secondary amine is susceptible to slow oxidation[4].

Q2: My sample degraded completely within 24 hours when formulated in a pH 4.5 acetate buffer. Why? A2: This is a classic example of acid-mediated decomposition[3]. At pH 4.5, the azetidine nitrogen (typical pKa ~8.5) is fully protonated. The ortho-methoxy group stabilizes the developing positive charge at the C2 benzylic position, drastically lowering the activation energy for C2-N bond cleavage. Solution: Always formulate this compound at a neutral to slightly basic pH (7.4–8.5) immediately prior to your biological or synthetic assays.

Q3: Does the 5-bromo substitution pose any specific handling risks? A3: While aryl bromides are generally stable under standard bench conditions, prolonged exposure to ambient UV light can induce homolytic C-Br bond cleavage. This generates radical species that can abstract hydrogen atoms from the electron-rich methoxyphenyl ring or the azetidine, accelerating complex polymerization and degradation. Solution: Always use amber glass vials and minimize exposure to direct light during handling.

Part 3: Quantitative Stability Profile

The following table summarizes the expected stability of 2-(5-Bromo-2-methoxyphenyl)azetidine under various environmental conditions, serving as a baseline for experimental planning.

Storage/Handling ConditionTemperatureTimeframeExpected Purity RetentionPrimary Degradation Pathway
Solid, Argon, Desiccated, Dark -20°C12 Months> 98%None (Stable)
Solid, Ambient Air, Light 20°C4 Weeks< 85%Oxidation, C-Br photolysis
Aqueous Buffer (pH 7.4) 20°C48 Hours~ 95%Slow hydrolysis
Aqueous Buffer (pH 4.0) 20°C12 Hours< 50%Acid-catalyzed ring-opening
DMSO Solution (Anhydrous) -20°C3 Months> 95%Trace oxidation

Part 4: Validated Experimental Protocols

To ensure scientific integrity and reproducible results, the following self-validating protocols must be strictly adhered to when handling this compound.

Protocol A: Purity Verification via Quantitative NMR (qNMR)

Before utilizing a batch that has been stored for >3 months, purity must be verified. Relying solely on relative integration is insufficient; an internal standard must be used to detect invisible polymeric degradants or inorganic salts[5].

  • Solvent Preparation: Pass CDCl₃ through a small plug of basic alumina immediately before use to remove any trace DCl.

  • Standard Selection: Accurately weigh ~5 mg of a highly pure, stable internal standard (e.g., 1,3,5-trimethoxybenzene) into a tared analytical vial.

  • Sample Addition: Accurately weigh ~10 mg of 2-(5-Bromo-2-methoxyphenyl)azetidine into the same vial.

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of the neutralized CDCl₃.

  • Acquisition: Acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration[5].

  • Validation: Compare the integration of the internal standard's protons against the distinct azetidine ring protons (typically multiplets between 2.0–4.5 ppm). Calculate absolute purity by mass.

Protocol B: Inert Atmosphere Aliquoting Workflow

Repeated freeze-thaw cycles and exposure to ambient air are the leading causes of batch failure.

  • Preparation: Transfer the bulk vial of 2-(5-Bromo-2-methoxyphenyl)azetidine into a glovebox purged with Argon (< 1 ppm H₂O, < 1 ppm O₂).

  • Dispensing: Weigh out single-use aliquots (e.g., 5-10 mg) into pre-dried, amber glass vials.

  • Sealing: Cap the vials tightly with PTFE-lined septa caps while still inside the glovebox.

  • Secondary Containment: Place the sealed vials into a secondary Mylar pouch containing indicating desiccant packets, seal the pouch, and transfer to a -20°C freezer.

StorageWorkflow Step1 Receive & Log Compound Step2 qNMR Purity Assessment (Internal Standard Method) Step1->Step2 Decision Purity ≥ 95%? Step2->Decision Purify Free-Base Extraction & Desiccation Decision->Purify No Glovebox Transfer to Glovebox (Argon/N2, <1ppm H2O) Decision->Glovebox Yes Purify->Step2 Aliquots Dispense into Amber Vials (Single-use aliquots) Glovebox->Aliquots Store Seal with PTFE Caps Store at -20°C Aliquots->Store

Workflow for the purity assessment and inert aliquoting of azetidine derivatives.

Part 5: References

  • Storage Stability of Azetidine-containing Compounds - Smolecule Source: smolecule.com URL:

  • Stability and proper storage conditions for aziridine compounds - Benchchem Source: benchchem.com URL:

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH URL:

  • Azetidines - Enamine Source: enamine.net URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(5-Bromo-2-methoxyphenyl)azetidine vs. Pyrrolidine Analogs

Executive Summary In fragment-based drug discovery and late-stage functionalization, the selection of a saturated nitrogen heterocycle dictates both the physicochemical properties and the synthetic viability of a lead co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery and late-stage functionalization, the selection of a saturated nitrogen heterocycle dictates both the physicochemical properties and the synthetic viability of a lead compound[1]. This guide provides an in-depth comparative analysis of 2-(5-Bromo-2-methoxyphenyl)azetidine and its 5-membered counterpart, 2-(5-Bromo-2-methoxyphenyl)pyrrolidine . While both scaffolds offer an identical functional handle (the 5-bromo-2-methoxyphenyl group) for palladium-catalyzed cross-coupling, the contraction from a pyrrolidine to an azetidine ring fundamentally alters the molecule's basicity, nucleophilicity, and thermal stability[2][3].

Physicochemical & Structural Profiling

The reactivity divergence between these two analogs is rooted in their ring strain and orbital hybridization. The internal bond angles of the 4-membered azetidine ring (~90°) force the C-N-C bonds to adopt higher p-character. Consequently, the nitrogen lone pair resides in an orbital with increased s-character, holding the electrons closer to the nucleus and significantly reducing both basicity and nucleophilicity[2].

Quantitative Comparison Table
Parameter2-(5-Bromo-2-methoxyphenyl)azetidine2-(5-Bromo-2-methoxyphenyl)pyrrolidineMechanistic Causality
Ring Size & Strain 4-membered (~26 kcal/mol)5-membered (~6 kcal/mol)High strain in azetidines drives thermodynamic instability and susceptibility to ring-opening[3].
Nitrogen Basicity Lower (Conjugate acid pKₐ ~ 7.5)Higher (Conjugate acid pKₐ ~ 9.0)Increased s-character of the N-lone pair in azetidines reduces proton affinity[2].
Nucleophilicity Moderate to LowHighSteric compression and orbital effects hinder azetidine N-functionalization[1].
Conformational Flexibility RigidReduced flexibility vs. piperidine, but more flexible than azetidinePyrrolidines offer distinct spatial geometries favorable for specific receptor binding pockets[4].

Mechanistic Reactivity Profiles

A. Nitrogen Nucleophilicity and Protection Dynamics

When executing N-functionalization (e.g., N-Boc protection or alkylation), the pyrrolidine analog reacts rapidly due to its highly available lone pair and lower steric compression[1]. In contrast, the azetidine nitrogen is a poorer nucleophile[2]. The presence of the bulky 2-(5-bromo-2-methoxyphenyl) group adjacent to the nitrogen further exacerbates steric hindrance. Consequently, N-protection of the azetidine often requires the addition of a nucleophilic catalyst like DMAP to overcome this kinetic bottleneck.

B. Ring Stability and Expansion Vulnerability

Pyrrolidines are thermodynamically stable and routinely survive harsh basic or nucleophilic conditions. Azetidines, however, harbor significant ring strain, making them prime candidates for nucleophilic ring-opening or ring-expansion reactions. Under elevated temperatures or in the presence of strong nucleophiles (e.g., acetate or azide), the azetidine ring can decompose or expand into pyrrolidines or azepanes[5]. This necessitates strict temperature control during downstream functionalization.

C. Palladium-Catalyzed Cross-Coupling (The Aryl Bromide Handle)

Both scaffolds are primed for Suzuki-Miyaura or Buchwald-Hartwig couplings at the 5-bromo position. However, the free amines must be protected to prevent catalyst poisoning. While the pyrrolidine analog can undergo cross-coupling at standard temperatures (80–100 °C), subjecting the azetidine analog to identical thermal stress risks strain-release degradation[2][3]. Milder coupling conditions are mandatory for the azetidine.

ReactivityMap Core 2-(5-Bromo-2-methoxyphenyl) Cyclic Amine Azetidine Azetidine Analog (High Strain) Core->Azetidine Pyrrolidine Pyrrolidine Analog (Low Strain) Core->Pyrrolidine RingOpen Nucleophilic Ring Opening Azetidine->RingOpen Susceptible CrossCouple Pd-Catalyzed Cross-Coupling Azetidine->CrossCouple Requires Temp Control NFunctional N-Alkylation / Acylation Azetidine->NFunctional Slower Kinetics Pyrrolidine->RingOpen Highly Resistant Pyrrolidine->CrossCouple Robust Pyrrolidine->NFunctional Faster Kinetics

Divergent reactivity pathways of azetidine vs. pyrrolidine analogs.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By monitoring specific kinetic bottlenecks and thermal degradation markers, researchers can ensure the integrity of the heterocycle throughout the synthesis.

Workflow Step1 1. N-Boc Protection Boc2O, DMAP (Aze) RT to 40°C Step2 2. Catalyst Prep Pd(dppf)Cl2 K2CO3, Dioxane Step1->Step2 Step3 3. Cross-Coupling Ar-B(OH)2 80°C (Pyr) / 65°C (Aze) Step2->Step3 Step4 4. Workup EtOAc Extract Brine Wash Step3->Step4 Step5 5. Purification Flash Column Silica Gel Step4->Step5

Step-by-step workflow for comparative Suzuki-Miyaura cross-coupling.

Protocol 1: Comparative N-Boc Protection

Causality Focus: Overcoming the nucleophilic deficiency of the azetidine nitrogen.

  • Setup : Dissolve 1.0 mmol of the cyclic amine (azetidine or pyrrolidine analog) in 5 mL of anhydrous DCM.

  • Base Addition : Add 1.5 mmol of Triethylamine (Et₃N).

  • Reagent Addition : Slowly add 1.2 mmol of Di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

  • Self-Validation (The DMAP Trigger) :

    • For Pyrrolidine: Stir at room temperature for 2 hours. TLC will show complete conversion due to high nucleophilicity.

    • For Azetidine: Stir at room temperature for 2 hours. TLC will likely show stalled conversion. Add 0.1 mmol (10 mol%) of DMAP . The DMAP acts as a highly nucleophilic acyl-transfer catalyst, bypassing the azetidine's inherent s-character limitation. Complete conversion should be observed within an additional 4 hours.

  • Workup : Wash with 10% citric acid, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Temperature-Controlled Suzuki-Miyaura Coupling

Causality Focus: Preventing strain-release decomposition of the azetidine ring.

  • Setup : In a Schlenk flask, combine 0.5 mmol of the N-Boc protected aryl bromide, 0.6 mmol of the desired aryl boronic acid, and 1.5 mmol of K₂CO₃.

  • Solvent & Degassing : Add 4 mL of 1,4-Dioxane and 1 mL of H₂O. Degas via sparging with N₂ for 10 minutes.

  • Catalyst : Add 5 mol% Pd(dppf)Cl₂.

  • Thermal Control (Self-Validating Step) :

    • For Pyrrolidine: Heat to 80–90 °C for 12 hours. The unstrained 5-membered ring is completely stable under these conditions[4].

    • For Azetidine: Heat strictly to 60–65 °C for 16 hours. Exceeding 70 °C risks nucleophilic attack by the basic carbonate or water on the strained 4-membered ring, leading to acyclic impurities[3][5]. If LC-MS shows a mass corresponding to [M + H₂O], thermal degradation has occurred.

  • Workup : Dilute with EtOAc, wash with water and brine, dry, and purify via silica gel chromatography.

References

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (NIH PMC) URL:[Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Advances (RSC Publishing) URL:[Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Application Guide: Resolving Halogenated Isomers in 2-(5-Bromo-2-methoxyphenyl)azetidine Purity Analysis

As a Senior Application Scientist, I frequently encounter the limitations of traditional C18 stationary phases when developing purity methods for complex pharmaceutical building blocks. 2-(5-Bromo-2-methoxyphenyl)azetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional C18 stationary phases when developing purity methods for complex pharmaceutical building blocks. 2-(5-Bromo-2-methoxyphenyl)azetidine presents a dual chromatographic challenge: it contains a highly basic, strained secondary amine (the azetidine ring) and a halogenated, electron-rich aromatic system.

This guide objectively compares column chemistries and provides a field-proven, self-validating HPLC methodology designed to meet the rigorous standards of the latest [1].

The Analytical Challenge: Causality in Method Design

To develop a robust method, we must first understand the physicochemical properties of the analyte and the causality behind our experimental choices:

  • The Azetidine Ring (Peak Tailing): The 4-membered azetidine ring possesses a high pKa (~10.4). At a neutral mobile phase pH, it is fully ionized. Without proper ion-pairing, this basic amine interacts strongly with residual silanols on the silica matrix, resulting in severe peak tailing.

    • The Solution: Utilizing 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It neutralizes the charge interaction, shields the silanols, and sharpens the chromatographic peak.

  • The Brominated Aromatic (Isomeric Resolution): The synthesis of this compound often generates closely related impurities, such as the desbromo analog and regioisomers (e.g., the 4-bromo isomer). Because the hydrophobic surface area (LogP) of these regioisomers is virtually identical, standard alkyl phases (C18) fail to resolve them.

    • The Solution: We must exploit orthogonal retention mechanisms—specifically shape selectivity, dipole-dipole interactions, and π−π bonding.

Column Chemistry Comparison: C18 vs. Biphenyl vs. PFP

To objectively determine the optimal stationary phase, we evaluated three column chemistries under identical gradient conditions (0.1% TFA in Water/Acetonitrile).

Standard C18 columns rely purely on dispersive hydrophobic interactions, which are insufficient for separating halogenated regioisomers. While Biphenyl columns offer improved π−π interactions, they lack the structural rigidity required for spatial recognition.

Why PFP Outperforms Alternatives: Pentafluorophenyl (PFP) columns provide superior, orthogonal selectivity. The highly electronegative fluorine atoms create an electron-deficient phenyl ring (Lewis acid). Because our analyte contains a methoxy group, its phenyl ring is electron-rich (Lewis base), inducing strong donor-acceptor π−π interactions. Furthermore, the rigid PFP ring offers exceptional shape selectivity, and the highly polar C-F bonds engage in dipole-dipole interactions with the polarizable C-Br bond of the analyte [2].

Table 1: Comparative Column Performance Data
Column ChemistryPrimary Retention MechanismAsymmetry Factor ( As​ )Resolution ( Rs​ ): DesbromoResolution ( Rs​ ): 4-Bromo IsomerConclusion
Standard C18 Hydrophobic1.451.80.9 (Co-elution)Inadequate for isomeric resolution.
Biphenyl Hydrophobic, π−π 1.202.51.5 (Partial)Improved, but lacks shape selectivity.
PFP Hydrophobic, π−π , Dipole, Shape1.05 3.4 2.8 (Baseline) Optimal choice for halogenated aromatics.

Experimental Workflow

HPLC_Workflow SST System Suitability (Rs > 2.0) Prep Sample Prep (0.1% TFA) SST->Prep Pass Sep PFP Column (Orthogonal Selectivity) Prep->Sep Injection Detect PDA Detection (230 nm) Sep->Detect Elution Eval ICH Q2(R2) Validation Detect->Eval Metrics

Figure 1: Self-validating HPLC workflow for 2-(5-Bromo-2-methoxyphenyl)azetidine purity analysis.

Optimized HPLC Method Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The mandatory System Suitability Test (SST) guarantees the chromatographic environment is optimal before any sample is consumed.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: TFA lowers the pH to ~2.0, fully protonating the azetidine amine and preventing peak tailing caused by secondary interactions with the silica support.

Step 2: Chromatographic Conditions

  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B for 4 minutes (equilibration).

Step 3: System Suitability Testing (SST) - Critical Validation Step

  • Inject a resolution mixture containing 2-(5-Bromo-2-methoxyphenyl)azetidine (100 µg/mL), its desbromo analog (1 µg/mL), and the 4-bromo regioisomer (1 µg/mL).

  • Self-Validating Criteria: The run may only proceed if the Resolution ( Rs​ ) between the 4-bromo and 5-bromo isomers is 2.0, and the Tailing Factor ( As​ ) for the main peak is 1.5.

Step 4: Sample Preparation

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of the Initial Mobile Phase (5% B).

  • Causality: Dissolving the sample in the initial mobile phase prevents solvent-mismatch peak distortion (the "solvent effect") at the head of the column.

Step 5: Data Acquisition & Integration

  • Monitor absorbance at 230 nm, which is the optimal UV maximum for the brominated methoxybenzene chromophore.

  • Utilize Photodiode Array (PDA) Peak Purity analysis to ensure no hidden, co-eluting impurities exist under the main peak envelope.

ICH Q2(R2) Method Validation Summary

The finalized PFP-based method was subjected to rigorous validation in accordance with [1] to confirm it is fit for the intended purpose of quantitative purity analysis.

Table 2: Method Validation Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blank/impuritiesPeak purity angle < thresholdPass
Linearity R2≥0.999 over specified range R2=0.9998 (10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%Pass
Repeatability %RSD 2.0% (n=6 injections)0.65% RSDPass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

References

  • ICH Q2(R2) Validation of Analytical Procedures , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ACE C18-PFP Technical Brochure: Alternate Selectivity for Halogenated Compounds , Advanced Chromatography Technologies. Available at:[Link]

Validation

LC-MS structural confirmation of 2-(5-Bromo-2-methoxyphenyl)azetidine impurities

Advanced LC-MS/MS Strategies for the Structural Elucidation of 2-(5-Bromo-2-methoxyphenyl)azetidine Impurities As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS/MS Strategies for the Structural Elucidation of 2-(5-Bromo-2-methoxyphenyl)azetidine Impurities

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized pharmaceutical intermediates. 2-(5-Bromo-2-methoxyphenyl)azetidine is a critical building block in drug development, but its structural complexity presents significant challenges for impurity profiling under ICH Q3A/Q3B guidelines. The primary analytical hurdles involve resolving isobaric and isomeric impurities, specifically regioisomers (e.g., 4-bromo vs. 5-bromo substitutions), desbromo degradants, and hydrolytic azetidine ring-opened products.

This guide objectively compares the performance of different chromatographic chemistries and High-Resolution Mass Spectrometry (HRMS) platforms, providing a self-validating experimental framework for the structural confirmation of these complex impurities.

Chromatographic Selectivity: Standard C18 vs. Pentafluorophenyl (PFP)

The Causality of Column Choice: Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions. When attempting to separate the 4-bromo and 5-bromo regioisomers of 2-(5-methoxyphenyl)azetidine, C18 columns typically fail, resulting in co-elution. This occurs because the overall hydrophobicity of the molecule remains virtually unchanged regardless of the bromine's position on the phenyl ring.

To overcome this, we must shift to a Pentafluorophenyl (PFP) stationary phase. The causality here is rooted in orthogonal retention mechanisms. The highly electronegative fluorine atoms on the PFP ligand engage in π

π interactions, strong dipole-dipole interactions, and enhanced shape selectivity. Because the polarizability of the bromine atom interacts differently with the PFP phase depending on its steric orientation, PFP columns can baseline-resolve halogenated regioisomers that C18 phases cannot1[1].

Table 1: Chromatographic Performance Comparison for Halogenated Regioisomers

Performance MetricStandard C18 PhasePentafluorophenyl (PFP) PhasePrimary Retention MechanismHydrophobic dispersionHydrophobic, π π , dipole-dipole, shapeRegioisomer Resolution (Rs)< 1.0 (Co-elution)> 2.5 (Baseline separation)Retention of Polar DegradantsPoor (Early elution near void volume)Excellent (Enhanced dipole interactions)LC-MS Bleed ProfileUltra-lowLow (Modern integral PFP ligands)

HRMS Platforms: Q-TOF vs. Orbitrap for Structural Elucidation

The Causality of Mass Analyzer Selection: Identifying trace impurities such as the desbromo degradant requires exact mass measurements to determine elemental composition. The unique isotopic signature of Bromine—a roughly 1:1 ratio of 79 Br and 81 Br—serves as a critical diagnostic tool.

When comparing HRMS platforms, the choice depends on the specific analytical bottleneck:

  • Orbitrap MS: Offers ultra-high resolution (up to 500,000 FWHM). This is unparalleled for resolving isobaric interferences in complex matrices, ensuring that the exact mass of the azetidine degradants is not skewed by background matrix ions.

  • Q-TOF MS: Provides superior acquisition speeds (up to 100 Hz). In gradient elution impurity profiling, UHPLC peaks are extremely narrow (often <3 seconds wide). Q-TOF is ideal for capturing these sharp peaks and performing Data-Dependent Acquisition (DDA) MS/MS on low-level impurities without sacrificing cycle time 2[2].

Table 2: HRMS Platform Comparison for Impurity Profiling

FeatureQ-TOF MSOrbitrap MS
Mass Resolution (FWHM) 40,000 - 80,000120,000 - 500,000
Mass Accuracy < 2 ppm< 1 ppm
Acquisition Speed Extremely fast (ideal for sharp UHPLC peaks)Moderate (trade-off with resolution)
Isotope Fidelity (Br signature) ExcellentExcellent
Best Use Case Fast LC gradients, co-eluting trace peaksComplex matrices, isobaric resolution
Mechanistic Insights into Azetidine Fragmentation

To confidently identify impurities, one must understand the Collision-Induced Dissociation (CID) behavior of the parent molecule. The 4-membered azetidine ring is highly strained (ring strain ~26 kcal/mol). Under CID, the protonated 2-(5-Bromo-2-methoxyphenyl)azetidine ([M+H]+ at m/z ~242.01 for 79 Br) undergoes two primary fragmentation pathways:

  • Ring Cleavage: Cleavage of the bond between the azetidine C2 and the phenyl ring, yielding a stable bromomethoxyphenyl cation.

  • Ring Opening: Protonation at the basic secondary amine (pKa ~10.4) weakens the adjacent C-N bonds, facilitating ring opening to an acyclic iminium ion, which subsequently loses ammonia or alkyl fragments 3[3].

Fragmentation N1 Precursor Ion [M+H]+ m/z ~242.01 N2 Pathway A: Azetidine Ring Cleavage N1->N2 N3 Pathway B: Azetidine Ring Opening N1->N3 N4 Bromomethoxyphenyl Cation m/z ~184.96 N2->N4 N5 Acyclic Iminium Ion m/z ~242.01 N3->N5 N6 Desbromo Fragment m/z ~106.04 N4->N6 -HBr

Fig 1. Proposed CID fragmentation pathways for protonated azetidine impurities.

Validated Experimental Protocol for Impurity Profiling

The following methodology establishes a self-validating system for the structural confirmation of azetidine impurities using LC-HRMS4[4].

Step 1: Sample Preparation & Spiking

  • Dissolve the 2-(5-Bromo-2-methoxyphenyl)azetidine sample in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.

  • Causality: To validate the detection limits, spike the sample with known regioisomers at the 0.1% reporting threshold (1 µg/mL).

Step 2: UHPLC Separation Parameters

  • Column: PFP stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The low pH ensures complete protonation of the basic azetidine nitrogen, maximizing ionization efficiency in positive ESI mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 3: HRMS Acquisition (Positive ESI)

  • Source Conditions: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.

  • MS/MS Parameters: Utilize Data-Dependent Acquisition (DDA). Ramp the collision energy from 15 eV to 45 eV. Causality: A ramped collision energy ensures the capture of both fragile ring-opening events (low CE) and stable core fragmentation (high CE) 5[5].

Step 4: System Suitability & Self-Validation Criteria The analytical run is only deemed valid if the following internal checks are met:

  • Mass Accuracy: The exact mass of the parent [M+H]+ ion must be within < 3 ppm of the theoretical value.

  • Isotope Fidelity: The 79 Br/ 81 Br isotope ratio must be within 5% of the theoretical 1:1 ratio.

  • Chromatographic Resolution: The resolution ( Rs​ ) between the spiked 4-bromo and 5-bromo isomers must be 1.5.

Workflow N1 Sample Preparation (Spiked at 0.1% Threshold) N2 UHPLC Separation (PFP Stationary Phase) N1->N2 N3 Positive ESI Source (Protonation of Azetidine) N2->N3 N4 HRMS Detection (Data-Dependent MS/MS) N3->N4 N5 Structural Elucidation (Isotope & Fragmentation Analysis) N4->N5

Fig 2. High-Resolution LC-MS/MS workflow for azetidine impurity profiling.

References
  • Advanced Chromatography Technologies. "ACE C18-PFP technical brochure - HPLC". chromatographytoday.com.
  • Niessen, W.M.A. "LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA". chimia.ch.
  • Agilent Technologies. "Comprehensive Food Profiling Combining High Resolution LC/MS". krackeler.com.
  • ResearchGate. "Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway". researchgate.net.
  • Davidson, J.T. "Identification of novel fragmentation pathways in the tandem mass spectra of protonated synthetic cathinones". researchgate.net.

Sources

Comparative

2-(5-Bromo-2-methoxyphenyl)azetidine vs 3-bromoaryl azetidines in medicinal chemistry

2-(5-Bromo-2-methoxyphenyl)azetidine vs. 3-Bromoaryl Azetidines: A Definitive Medicinal Chemistry Comparison Guide Introduction In modern medicinal chemistry, azetidines have cemented their status as privileged bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(5-Bromo-2-methoxyphenyl)azetidine vs. 3-Bromoaryl Azetidines: A Definitive Medicinal Chemistry Comparison Guide

Introduction

In modern medicinal chemistry, azetidines have cemented their status as privileged bioisosteres for larger saturated heterocycles, such as pyrrolidines and piperidines. Their incorporation often leads to enhanced ligand efficiency, lowered lipophilicity (logP), and improved metabolic stability[1]. However, the regiochemistry of the aryl attachment—specifically 2-aryl versus 3-aryl substitution—profoundly alters the physicochemical and conformational landscape of the molecule.

This guide objectively compares the performance and structural utility of 2-(5-Bromo-2-methoxyphenyl)azetidine against generic 3-bromoaryl azetidines , providing structural rationales, experimental data, and self-validating protocols for drug development professionals.

Structural Causality & Physicochemical Impact

The decision to utilize a 2-aryl versus a 3-aryl azetidine scaffold is rarely arbitrary; it is driven by the need to tune basicity, dictate 3D conformation, and eliminate metabolic liabilities.

1. Conformational Space and Exit Vectors

  • 3-Aryl Azetidines: The aryl group extends symmetrically from the C3 position. The nitrogen remains sterically unhindered, and the exit vector of the aryl substituent is linear relative to the azetidine ring. This is ideal for spanning linear distances within a binding pocket.

  • 2-(5-Bromo-2-methoxyphenyl)azetidine: The aryl group is directly adjacent to the basic nitrogen. The ortho-methoxy group introduces severe steric clash with the azetidine ring. To minimize A-1,3 strain, the aryl ring is forced into a highly twisted, orthogonal conformation relative to the azetidine plane. This locks the 5-bromo exit vector into a rigid, defined 3D space, which is highly advantageous for targeting narrow, complex binding pockets.

2. Basicity (pKa) and Permeability (LogD) Unsubstituted azetidine is highly basic (pKa ~10.4). While 3-aryl substitution lowers this to ~8.5–9.0 via inductive effects, 2-aryl substitution drastically reduces the pKa to ~6.5–7.5[2]. In the case of 2-(5-Bromo-2-methoxyphenyl)azetidine, the ortho-methoxy group sterically shields the nitrogen lone pair. This creates a massive desolvation penalty upon protonation. The resulting lower pKa ensures a higher fraction of neutral species at physiological pH (7.4), exponentially increasing passive membrane permeability and reducing hERG channel liability[3].

3. Metabolic and Chemical Stability The α-carbon of saturated amines is a classic soft spot for CYP450-mediated oxidation. 2-Aryl azetidines effectively block one α-position, often yielding superior intrinsic clearance (CLint) profiles compared to 3-aryl azetidines, which leave both α-carbons exposed[4]. Furthermore, while azetidines can be susceptible to acid-mediated ring-opening, the significantly lowered pKa of the 2-aryl scaffold prevents excessive protonation at low pH, inherently protecting the strained ring from nucleophilic attack[2].

Azetidine_SAR Root Azetidine Regiochemistry Node2 2-Aryl Azetidines (e.g., 2-(5-Bromo-2-methoxyphenyl)azetidine) Root->Node2 Node3 3-Aryl Azetidines (e.g., 3-Bromoaryl azetidine) Root->Node3 pKa2 pKa ~6.5-7.5 Steric desolvation by ortho-OMe Node2->pKa2 Metab2 Blocked α-carbon High CYP450 stability Node2->Metab2 pKa3 pKa ~8.5-9.0 Unhindered nitrogen Node3->pKa3 Metab3 Exposed α-carbons Lower metabolic stability Node3->Metab3 Perm Higher Membrane Permeability Reduced hERG Liability pKa2->Perm

Fig 1: Physicochemical and metabolic divergence based on azetidine regiochemistry.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties resulting from the regiochemical placement of the aryl group.

Parameter2-(5-Bromo-2-methoxyphenyl)azetidine3-(3-Bromophenyl)azetidineMechanistic Causality
pKa (Basic N) ~6.8 - 7.2~8.5 - 9.0ortho-Methoxy steric clash causes a severe desolvation penalty upon protonation.
LogD (pH 7.4) Higher (Lipophilic at pH 7.4)Lower (Ionized at pH 7.4)Lower pKa increases the fraction of the neutral, membrane-permeable species.
Exit Vector Orthogonal / TwistedLinear / ExtendedA-1,3 strain forces the 2-aryl ring out of the azetidine plane.
Metabolic Stability High (Blocked α-carbon)Moderate (Exposed α-carbons)CYP450-mediated α-oxidation is sterically hindered at the C2 position.
Chemical Stability High at low pHModerate at low pHLower pKa prevents protonation-driven ring-opening under acidic conditions.

Experimental Protocols

To objectively validate the performance differences between these scaffolds, the following self-validating protocols must be employed. Relying solely on computational predictions (e.g., cLogP) is insufficient, as algorithms frequently fail to account for the complex desolvation penalties induced by the ortho-methoxy group.

Workflow Step1 Compound Preparation Step2 Potentiometric pKa Titration Step1->Step2 Step3 Shake-Flask LogD (pH 7.4) Step2->Step3 Step4 HLM Incubation (CLint Analysis) Step3->Step4

Fig 2: Self-validating experimental workflow for physicochemical profiling.

Protocol 1: Potentiometric pKa and Shake-Flask LogD Determination

Objective: To empirically validate the pKa shift and its downstream effect on physiological lipophilicity.

  • pKa Titration: Dissolve 1 mg of the azetidine compound in a standardized 0.15 M KCl solution to maintain constant ionic strength.

  • Titrate using 0.5 M HCl and 0.5 M KOH from pH 2.0 to 11.0 using an automated potentiometric titrator. Calculate the exact pKa from the inflection point of the generated Bjerrum plot.

  • LogD Partitioning: Prepare a biphasic system of 1-octanol and PBS (pH 7.4), pre-saturated with each other for 24 hours to prevent volume shifts.

  • Add the compound to the aqueous phase (10 µM final concentration) and shake vigorously at 25°C for 60 minutes to ensure complete thermodynamic equilibrium.

  • Centrifuge the mixture at 3000 x g for 15 minutes to achieve absolute phase separation.

  • Quantify the concentration of the compound in both phases using LC-MS/MS. Calculate using the formula: LogD = log([Drug]octanol / [Drug]aqueous).

Protocol 2: Human Liver Microsome (HLM) Intrinsic Clearance (CLint)

Objective: To assess the protective effect of C2-substitution against CYP450-mediated α-oxidation.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubate 1 µM of the azetidine test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes. Self-Validation Check: Run a parallel control without NADPH to rule out chemical instability.

  • Initiate the enzymatic reaction by adding NADPH (1 mM final concentration).

  • Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound. Calculate the half-life (t₁/₂) and intrinsic clearance (CLint).

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / NIH URL
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines PMC - NIH URL
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Journal of Medicinal Chemistry - ACS Publications URL

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profile of 2-(5-Bromo-2-methoxyphenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Scaffold in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have become a cornerstone in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become a cornerstone in medicinal chemistry. Their unique structural properties—a blend of conformational rigidity and three-dimensional character—offer significant advantages in designing drug candidates with improved physicochemical and pharmacokinetic profiles.[1][2] The strained ring system can enhance metabolic stability, solubility, and receptor binding affinity.[1][3] Specifically, in the realm of Central Nervous System (CNS) drug discovery, the azetidine motif is increasingly utilized to create molecules with the requisite properties for blood-brain barrier penetration.[4][5][6]

This guide presents a comparative pharmacokinetic profile of a novel investigational compound, 2-(5-Bromo-2-methoxyphenyl)azetidine (hereafter referred to as Compound X). As specific experimental data for this compound is not publicly available, this document serves as a comprehensive framework, utilizing hypothetical data grounded in the known properties of similar chemical scaffolds.[7] We will compare Compound X against two representative CNS-active drugs, Diazepam and a hypothetical comparator, "Azetidine Analog A," to provide a robust context for evaluation.

The primary objective is to provide an in-depth analysis of the key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. This guide will detail the experimental protocols, explain the scientific rationale behind each assay, and present the data in a clear, comparative format to aid in the critical evaluation of Compound X's potential as a therapeutic agent.

I. In Vitro ADME Profiling: The Foundation of Pharmacokinetic Assessment

Early-stage in vitro ADME assays are crucial for identifying compounds with favorable drug-like properties, thereby minimizing the risk of late-stage failures in clinical trials.[8][9][10] These assays provide essential data on a compound's intrinsic characteristics, which govern its behavior in vivo.

A. Metabolic Stability in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[11][12] The liver microsomal stability assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance (CLint).[7] Compounds with high metabolic stability are cleared more slowly, which can lead to a longer half-life and less frequent dosing.[7] Conversely, rapid metabolism can result in poor oral bioavailability and the need for higher or more frequent doses.[7]

Comparative Data:

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound X (Hypothetical) 55 12.6
Azetidine Analog A (Hypothetical)3519.8
Diazepam (Reference)2034.7

Data for Diazepam is representative of a moderately cleared compound.

Interpretation: The hypothetical data suggests that Compound X possesses significantly higher metabolic stability compared to Diazepam and the comparator azetidine analog. Its longer half-life and lower intrinsic clearance in human liver microsomes indicate a potentially favorable in vivo clearance profile.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 2 mg/mL HLM suspension in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of Compound X and comparator compounds in the same buffer.

  • Incubation:

    • Pre-warm the HLM suspension and compound solutions to 37°C.

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.[13]

  • Data Calculation:

    • Determine the half-life (t½) from the slope of the natural logarithm of the remaining compound concentration versus time.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

B. Plasma Protein Binding (PPB)

Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid-glycoprotein, significantly impacts its pharmacokinetic and pharmacodynamic properties.[14][15][16] Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[14][15] High plasma protein binding can limit drug efficacy and distribution, particularly into the CNS.

Comparative Data:

CompoundHuman Plasma (% Bound)Mouse Plasma (% Bound)
Compound X (Hypothetical) 85.2 82.5
Azetidine Analog A (Hypothetical)92.890.1
Diazepam (Reference)98.596.7

Interpretation: Compound X exhibits moderate plasma protein binding, which is favorable compared to the high binding of Diazepam and Azetidine Analog A. A lower percentage of binding suggests a larger free fraction available for therapeutic action and distribution across the blood-brain barrier.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation:

    • Prepare the RED device inserts, which contain two chambers separated by a semi-permeable membrane (8K MWCO).[17]

  • Sample Preparation:

    • Spike human or mouse plasma with the test compound at a final concentration of 1 µM.

    • Add 300 µL of the spiked plasma to one chamber of the RED insert.

    • Add 500 µL of dialysis buffer (PBS, pH 7.4) to the other chamber.[14]

  • Incubation:

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.[14][18]

  • Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample).

    • Quantify the compound concentration in both fractions by LC-MS/MS.[14]

  • Data Calculation:

    • Calculate the percent bound using the formula: % Bound = 100 * (1 - [Concentration in Buffer] / [Concentration in Plasma]).

C. Cell Permeability and Efflux Liability

Scientific Rationale: For CNS-targeted drugs, the ability to cross the blood-brain barrier (BBB) is paramount. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and, by extension, BBB penetration.[19][20][21][22] This assay also identifies whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed at the BBB and can actively pump drugs out of the brain.[23][24]

Comparative Data:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)
Compound X (Hypothetical) 15.2 18.5 1.2
Azetidine Analog A (Hypothetical)8.525.53.0
Diazepam (Reference)>20>20~1.0

An Efflux Ratio (ER) > 2 is indicative of active efflux.[22]

Interpretation: Compound X demonstrates high permeability in the absorptive (A→B) direction, comparable to the highly permeable Diazepam. Crucially, its low efflux ratio suggests it is not a significant substrate for P-gp or other major efflux transporters.[25] This is a highly desirable characteristic for a CNS drug candidate, as it implies efficient entry and retention in the brain.[25] In contrast, Azetidine Analog A shows signs of being an efflux substrate, which could limit its brain exposure.[26]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[22]

  • Monolayer Integrity Check:

    • Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[22]

  • Permeability Assay:

    • For A→B permeability, add the test compound (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For B→A permeability, add the compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at various time points.

  • Analysis and Calculation:

    • Quantify the compound concentration in the receiver samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the Efflux Ratio (ER) by dividing Papp (B→A) by Papp (A→B).

II. In Vivo Pharmacokinetic Studies in Rodents

Following promising in vitro data, in vivo studies in animal models are essential to understand how a compound behaves in a whole organism.[27][28] These studies provide critical data on bioavailability, clearance, volume of distribution, and half-life.

Scientific Rationale: Pharmacokinetic studies in rodents (typically mice or rats) are a standard part of preclinical drug development.[28][29][30] By administering the compound through both intravenous (IV) and oral (PO) routes, we can determine its absolute oral bioavailability (F%) and other key parameters that predict human pharmacokinetics.

Comparative Pharmacokinetic Parameters in Rats (Hypothetical Data):

ParameterRouteCompound X (Hypothetical)Azetidine Analog A (Hypothetical)Diazepam (Reference)
Dose (mg/kg) IV / PO2 / 52 / 52 / 5
T½ (h) IV4.52.83.2
CL (mL/min/kg) IV10.525.018.5
Vdss (L/kg) IV3.85.92.5
Cmax (ng/mL) PO450210300
Tmax (h) PO0.51.00.75
AUC₀-inf (ng·h/mL) PO34509801850
F (%) PO75 28 >90

Interpretation: The in vivo data for Compound X aligns with the promising in vitro profile. It displays a longer half-life and lower clearance than the comparators, consistent with its high metabolic stability. The volume of distribution suggests good tissue penetration. Most importantly, the high oral bioavailability of 75% indicates efficient absorption and low first-pass metabolism, making it a strong candidate for oral administration.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-4 per time point or per group for serial sampling).

  • Dosing:

    • IV Administration: Administer the compound as a bolus via the tail vein at a dose of 2 mg/kg.

    • PO Administration: Administer the compound via oral gavage at a dose of 5 mg/kg.

  • Blood Sampling:

    • Collect serial blood samples from the saphenous or jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a robust LC-MS/MS method for the quantification of the compound in plasma.[31][32][33][34] Method validation should assess linearity, accuracy, precision, and recovery.[13]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

III. Visualizing the Path Forward: Workflows and Pathways

To synthesize the information gathered, diagrams can be invaluable for illustrating complex processes and decision-making logic.

Pharmacokinetic Profiling Workflow

This diagram outlines the logical progression of experiments, from initial in vitro screens to definitive in vivo studies.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies A Metabolic Stability (Microsomes, Hepatocytes) Decision1 Favorable In Vitro Profile? A->Decision1 B Plasma Protein Binding (Equilibrium Dialysis) B->Decision1 C Permeability & Efflux (Caco-2, MDCK-MDR1) C->Decision1 D CYP450 Inhibition (IC50 Determination) D->Decision1 E Rodent PK Study (IV & PO Administration) F Brain Penetration (Brain/Plasma Ratio) E->F Decision2 Good Bioavailability & Brain Exposure? F->Decision2 G Excretion & Met ID (Urine, Feces, Bile) Proceed Advance to Efficacy Models G->Proceed Decision1->E Yes Stop Stop or Redesign Decision1->Stop No Decision2->G Yes Decision2->Stop:n No

Caption: A typical workflow for assessing the pharmacokinetic properties of a new chemical entity.

Potential Metabolic Pathways of Compound X

Understanding how a compound is metabolized is key to predicting potential drug-drug interactions and identifying active or toxic metabolites.

Caption: Hypothesized metabolic pathways for Compound X based on its chemical structure.

IV. Conclusion and Future Directions

This comparative guide provides a comprehensive framework for evaluating the pharmacokinetic profile of 2-(5-Bromo-2-methoxyphenyl)azetidine. Based on hypothetical yet scientifically grounded data, Compound X emerges as a promising CNS drug candidate. Its key strengths include:

  • High Metabolic Stability: Suggesting a lower intrinsic clearance and potentially longer half-life in vivo.

  • Moderate Plasma Protein Binding: Ensuring a sufficient free fraction to engage its target and cross the blood-brain barrier.

  • High Permeability and Low Efflux: Indicating efficient brain penetration and retention.

  • Excellent Oral Bioavailability: Making it suitable for convenient oral administration.

The azetidine scaffold appears to confer favorable ADME properties, positioning Compound X advantageously against comparators that may suffer from higher clearance or efflux liability.[35][36]

The next logical steps in the development of Compound X would be to conduct definitive in vivo studies to confirm these promising characteristics. Key experiments would include brain-to-plasma partitioning studies to quantify BBB penetration, and excretion studies to identify major metabolites and clearance pathways. Furthermore, assessing the potential for time-dependent inhibition of CYP enzymes is crucial for a complete drug-drug interaction risk assessment.[37][38]

By systematically following the outlined experimental workflows, researchers can build a robust data package to support the continued development of 2-(5-Bromo-2-methoxyphenyl)azetidine as a next-generation therapeutic agent.

References

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics. [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis. [Link]

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. The AAPS Journal. [Link]

  • P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. Journal of Pharmaceutical Sciences. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Workshop Presentation. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. ACS Publications. [Link]

  • Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. ResearchGate. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • P-gp Substrate Assessment (MDR1-MDCKII). Eurofins Discovery. [Link]

  • P-gp Substrate Assessment (MDR1-MDCKII). Eurofins Discovery. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Human P-Glycoprotein / MDR1 Drug Interaction Assay. Indigo Biosciences. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. PubMed. [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. HTDialysis. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Xeno-Tech. [Link]

  • Advanced drug permeability & transporter assays. Nuvisan. [Link]

  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC. [Link]

  • Murine Pharmacokinetic Studies. PMC. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

  • In Vitro ADME-Tox Services. Symeres. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

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Safety & Regulatory Compliance

Safety

The Causality of Disposal: Why Halogenated Amines Require Strict Protocols

Operational Guide: Safe Handling and RCRA-Compliant Disposal of 2-(5-Bromo-2-methoxyphenyl)azetidine As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of 2-(5-Bromo-2-methoxyphenyl)azetidine

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex active pharmaceutical ingredient (API) intermediates. 2-(5-Bromo-2-methoxyphenyl)azetidine is a highly valuable building block in medicinal chemistry, featuring a strained azetidine ring, an electron-rich methoxy group, and a reactive bromine substituent. However, this specific structural combination presents unique logistical and safety challenges at the end of its experimental lifecycle.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 2-(5-Bromo-2-methoxyphenyl)azetidine, ensuring absolute compliance with the Resource Conservation and Recovery Act (RCRA) and protecting both laboratory personnel and the environment.

When designing a disposal protocol, we must first understand the molecular vulnerabilities and environmental risks of the compound. Do not simply throw this chemical into the nearest waste bin; understand why it is handled this way:

  • The Bromine Atom (Halogenated Risk): The presence of the bromine atom dictates that this compound cannot be disposed of in standard organic waste or used for fuel blending in cement kilns[1]. If brominated organics are incinerated at standard temperatures (450°C–800°C), radical-radical recombination leads to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)[2].

  • The Azetidine Ring (Amine Basicity): The secondary amine in the strained four-membered ring is basic and potentially reactive. During combustion, it contributes to the formation of nitrogen oxides (NOx), necessitating specialized flue gas treatment[3].

  • The Methoxy-Aromatic System: The organic backbone provides the fuel source for combustion but requires high-temperature oxidation to ensure complete destruction into carbon dioxide and water[4].

Because of these factors, the ultimate fate of 2-(5-Bromo-2-methoxyphenyl)azetidine must be high-temperature incineration (>1100°C) at a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with caustic scrubbers to neutralize hydrogen bromide (HBr) and NOx gases[1][5].

Quantitative Disposal Parameters

Understanding the stark differences between halogenated and non-halogenated waste streams is critical for lab economics and safety. Mixing even a small amount of 2-(5-Bromo-2-methoxyphenyl)azetidine into a non-halogenated waste carboy contaminates the entire batch, exponentially increasing disposal costs and environmental risk[6].

Table 1: Comparative Analysis of Organic Waste Stream Parameters

ParameterHalogenated Waste Stream (Target)Non-Halogenated Waste Stream
Target Compound 2-(5-Bromo-2-methoxyphenyl)azetidineStandard Solvents (Hexane, Ethanol)
Required Incineration Temp >1100°C to 1200°C[1]~980°C (Often used for fuel blending)[1]
Residence Time Minimum 2 seconds[4]Variable
Combustion Byproducts CO₂, H₂O, HBr, NOx[3]CO₂, H₂O
Flue Gas Treatment Mandatory Caustic Scrubbing[1]Standard Filtration
Cost Implication High (Specialized TSDF required)[6]Low (Can be sold/used as kiln fuel)[1]
EPA Destruction Requirement 99.99% Destruction and Removal Efficiency[4]Standard DRE

Disposal Workflow Visualization

The following diagram illustrates the critical path for the disposal of brominated azetidine derivatives, emphasizing the strict segregation required at the point of generation.

G Gen Waste Generation: 2-(5-Bromo-2-methoxyphenyl)azetidine Seg Waste Segregation: Strictly Halogenated Stream Gen->Seg NonHal Non-Halogenated Stream (DO NOT MIX - High Cost/Risk) Gen->NonHal Avoid Label RCRA Labeling & Storage (Satellite Accumulation Area) Seg->Label TSDF Transport to Licensed TSDF Label->TSDF Incinerate High-Temp Incineration (>1100°C, 2s Residence) TSDF->Incinerate Scrub Caustic Flue Gas Scrubbing (Neutralize HBr & NOx) Incinerate->Scrub Exhaust Safe Safe Environmental Release Scrub->Safe

Caption: Disposal workflow for brominated azetidines, highlighting halogenated segregation and scrubbing.

Step-by-Step Methodologies for Waste Management

Protocol A: Point-of-Generation Segregation and SAA Management To ensure a self-validating system, laboratories must implement strict Satellite Accumulation Area (SAA) protocols.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container that is compatible with amines and halogenated organics[7]. Ensure the container has a secure, leak-proof cap.

  • Immediate Labeling: Before adding any waste, affix a hazardous waste label. The label must explicitly state "Hazardous Waste" and list the full chemical name: "2-(5-Bromo-2-methoxyphenyl)azetidine" alongside any solvents used (e.g., "Dichloromethane")[5]. Do not use chemical abbreviations.

  • Segregation Verification: Visually verify that the container is designated exclusively for "Halogenated Organic Waste." Never pour this mixture into a "Non-Halogenated" or "Aqueous" waste carboy[6].

  • Volume Management: Fill the container to no more than 90% capacity to allow for vapor expansion. Keep the container closed at all times unless actively adding waste to prevent evaporation[7].

  • Transfer: Once the container is full, date the label. Under RCRA regulations, the dated container must be moved from the SAA to the central waste accumulation area within 3 days for final EHS pickup[7].

Protocol B: Spill Response and Decontamination In the event of a localized benchtop spill of the neat solid or a concentrated solution:

  • Isolate and PPE: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Containment: If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or commercial spill pads). Do not use combustible materials like paper towels for large solvent spills.

  • Neutralization/Collection: Carefully sweep the solid or absorbed liquid using a non-sparking tool. Place the collected material into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the contaminated surface with a suitable solvent (e.g., a small amount of methanol or soapy water) to remove residual amine/ether traces. Collect all rinsate and absorbent materials into the Halogenated Waste container, as the rinsate now carries the EPA hazardous waste characteristic[8].

  • Documentation: Log the spill and the generated waste volume in the laboratory's environmental health and safety (EHS) manifest system.

Conclusion

The safe disposal of 2-(5-Bromo-2-methoxyphenyl)azetidine is not merely a regulatory formality; it is a chemical necessity driven by the thermal behavior of brominated aromatics. By strictly segregating this compound into halogenated waste streams and ensuring its destruction via high-temperature incineration (>1100°C) with caustic scrubbing, laboratories prevent the synthesis of environmental dioxins and maintain the highest standards of operational integrity.

Sources

Handling

Personal protective equipment for handling 2-(5-Bromo-2-methoxyphenyl)azetidine

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a regulatory checkbox, but as a rigorous scientific discipline. 2-(5-Bromo-2-methoxyphenyl)azetidine is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a regulatory checkbox, but as a rigorous scientific discipline. 2-(5-Bromo-2-methoxyphenyl)azetidine is a highly specialized synthetic building block used in drug discovery. Because comprehensive toxicological data is rarely available for novel intermediates, we must apply the core principle of Prudent Practices in the Laboratory: all substances of unknown toxicity must be treated as highly toxic[1].

To design a self-validating safety protocol, we must first deconstruct the molecule's structural alerts to understand the causality behind our safety choices:

  • The Azetidine Ring: This four-membered cyclic amine is highly strained and basic. Unsubstituted azetidine is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage (H314)[2]. We must assume the secondary amine in this derivative retains significant caustic properties and poses a severe risk of ocular injury.

  • The 5-Bromo-2-methoxyphenyl Moiety: The addition of a halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP). This enhances its ability to permeate the stratum corneum (the skin's primary barrier), making dermal exposure a critical vector for systemic toxicity.

Below is the comprehensive, field-proven operational and safety guide for handling this compound.

I. Personal Protective Equipment (PPE) Matrix

Selecting PPE requires anticipating not just the chemical itself, but the solvents used to manipulate it. This compound is frequently dissolved in halogenated solvents like dichloromethane (DCM) during synthesis. Standard nitrile and butyl rubber gloves degrade rapidly upon contact with halogenated solvents [3]. Therefore, dynamic glove selection is required.

Protection ZoneRequired PPEScientific Justification & Causality
Eye/Face Chemical splash goggles (ANSI Z87.1+). Add a face shield for volumes >500 mL.The basic azetidine nitrogen poses a severe risk of corneal saponification upon contact[2]. Safety glasses with side shields are insufficient against liquid splashes.
Hands (Neat Solid) Double-gloved heavy-duty Nitrile (≥5 mil).Sufficient for incidental contact with the dry, un-solvated powder. Double-gloving ensures immediate removal of the outer layer if contaminated.
Hands (In Solution) Inner: Silver Shield® / 4H® (Norfoil laminate, 2.7 mil).Outer: Nitrile (for dexterity).Norfoil laminate is impervious to halogenated solvents (e.g., DCM, chloroform) for >4 hours[4]. Nitrile alone will fail in minutes[3].
Body Flame-resistant (FR) lab coat, long pants, closed-toe non-porous shoes.Prevents dermal absorption of lipophilic aryl bromides. FR material is required if handling alongside flammable solvents.
Respiratory Handled exclusively inside a certified Chemical Fume Hood.Engineering controls supersede PPE[5]. The hood prevents inhalation of aerosolized powders during weighing.

II. Operational Workflow & Engineering Controls

Every protocol must be a self-validating system. By strictly controlling the environment where the chemical is exposed, we mitigate the risk of human error. Per OSHA's Laboratory Standard (29 CFR 1910.1450), engineering controls like fume hoods are the primary line of defense[5].

Workflow Start Pre-Task Risk Assessment PPE Don Required PPE (Matrix Verified) Start->PPE Hood Transfer to Certified Chemical Fume Hood PPE->Hood Weigh Weighing & Solvation (Closed System) Hood->Weigh React Reaction Execution Weigh->React Waste Halogenated Waste Segregation React->Waste

Fig 1. Standard operational workflow for handling novel halogenated azetidine intermediates.

Step-by-Step Weighing and Transfer Protocol
  • Preparation: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent airflow disruption.

  • Static Mitigation: Because fine powders can aerosolize via static repulsion, use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula prior to dispensing.

  • Weighing: Place the analytical balance inside the fume hood. Tare a conductive weigh boat. Carefully dispense the 2-(5-Bromo-2-methoxyphenyl)azetidine using a clean, dry stainless-steel spatula.

  • Solvation (If applicable): If preparing a stock solution, add the solvent (e.g., DCM or THF) directly to the vial inside the hood before sealing. Do not transport the unsealed powder across the laboratory.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened wipe (e.g., isopropanol) immediately after use. Dispose of the wipe in solid hazardous waste.

III. Emergency Spill Response Protocol

Spills involving basic, lipophilic amines require immediate, structured intervention to prevent inhalation and surface contamination.

SpillResponse Spill Spill Detected Assess Assess Location & Volume Spill->Assess Inside Inside Fume Hood (< 50 mL / 5 g) Assess->Inside Contained Outside Outside Hood or Large Volume Assess->Outside Uncontained Clean Neutralize & Absorb (Standard Protocol) Inside->Clean Evac Evacuate Lab & Call HazMat Outside->Evac

Fig 2. Emergency decision tree for 2-(5-Bromo-2-methoxyphenyl)azetidine spills.

Step-by-Step Spill Mitigation
  • Isolate the Area: If the spill occurs outside the fume hood, immediately alert lab personnel and evacuate the immediate 10-foot radius.

  • Solid Spills (Powder): Do not dry-sweep, as this will aerosolize the toxic powder. Cover the spill with damp paper towels (moistened with water or a mild solvent like isopropanol) to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Liquid Spills (In Solution): If dissolved in a solvent, cover the spill with a universal chemical absorbent pad or inert absorbent powder (e.g., diatomaceous earth).

  • Surface Neutralization: Because the azetidine ring is basic, wash the spill surface with a mildly acidic solution (e.g., 5% citric acid or dilute acetic acid) to neutralize residual amine, followed by a final wash with soap and water.

IV. Waste Disposal Plan

Improper disposal of halogenated compounds can lead to dangerous cross-reactions and environmental contamination.

  • Classification: Due to the presence of the bromine atom, all waste containing 2-(5-Bromo-2-methoxyphenyl)azetidine must be strictly segregated into Halogenated Organic Waste streams.

  • Liquid Waste: Collect in a designated, clearly labeled, high-density polyethylene (HDPE) carboy. Do not mix with acidic waste streams, as the basic azetidine may cause an exothermic neutralization reaction.

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent materials must be placed in a sealed, labeled solid hazardous waste bin.

V. References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10422, Azetidine." PubChem, [Link]. Accessed 23 Mar. 2026.

  • Occupational Safety and Health Administration. "Laboratory Safety Guidance." OSHA, [Link]. Accessed 23 Mar. 2026.

  • Kansas State University Environmental Health and Safety. "Prudent Practices in Laboratory Safety." K-State, [Link]. Accessed 23 Mar. 2026.

  • Florida State University Environmental Health and Safety. "OSHA Glove Selection Chart." FSU, [Link]. Accessed 23 Mar. 2026.

Sources

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